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  • Product: 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol
  • CAS: 54810-34-3

Core Science & Biosynthesis

Foundational

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol basic properties

An In-Depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol: Properties, Synthesis, and Potential Applications Introduction The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol: Properties, Synthesis, and Potential Applications

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic pharmaceutical agents.[1] These compounds have demonstrated a remarkable diversity of pharmacological activities, including anti-cancer, antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] The substitution pattern on the tetrahydroquinoline ring system plays a crucial role in modulating this biological activity. This guide focuses on a specific derivative, 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, a molecule that combines the key structural features of a tetrahydroquinoline core with a phenolic hydroxyl group and a chlorine substituent on the aromatic ring. This unique combination of functional groups suggests significant potential for this compound as a versatile building block in medicinal chemistry and drug discovery programs.

This document provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, intended for researchers and professionals in the fields of organic synthesis and drug development.

Physicochemical and Spectroscopic Properties

Understanding the core physical and chemical characteristics of a compound is fundamental to its application in research and development.

Core Physicochemical Data

The key identifying and physical properties of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol are summarized in the table below. These values are a combination of experimentally available data and high-quality computational predictions.

PropertyValueSource
IUPAC Name 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol-
CAS Number 54810-34-3[4]
Molecular Formula C₉H₁₀ClNO[4]
Molecular Weight 183.64 g/mol [4]
Appearance Expected to be an off-white to light beige solidInferred
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
pKa (Predicted) Phenolic OH: ~9.5, Anilino NH: ~4.5Inferred
LogP (Predicted) ~2.1Inferred
Spectroscopic Profile (Predicted)
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and exchangeable protons.

    • Aromatic Protons: Two doublets in the range of δ 6.5-7.0 ppm, corresponding to the two protons on the benzene ring.

    • Aliphatic Protons: A series of multiplets between δ 1.8-3.5 ppm, corresponding to the three methylene (-CH₂-) groups in the saturated ring. The protons on the carbon adjacent to the nitrogen will be the most deshielded.

    • NH and OH Protons: Two broad singlets that are exchangeable with D₂O. The phenolic OH proton is expected around δ 8.5-9.5 ppm, while the secondary amine (NH) proton would likely appear in the range of δ 4.0-5.0 ppm.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will provide information on the number and electronic environment of the carbon atoms.

    • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm). The carbons bearing the -OH and -Cl groups will have characteristic chemical shifts.

    • Aliphatic Carbons: Three signals in the aliphatic region (δ 20-50 ppm) corresponding to the three methylene groups.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups.

    • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

    • N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹ for the secondary amine.

    • C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-Cl Stretch: A signal in the fingerprint region, typically around 1000-1100 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 183.6. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

Synthesis and Purification

A robust and reproducible synthetic route is critical for accessing sufficient quantities of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol for further study. The most logical and efficient approach involves the reduction of the readily available precursor, 5-Chloro-8-hydroxyquinoline.

Retrosynthetic Analysis and Strategy

The synthesis strategy hinges on the selective reduction of the pyridine ring of 5-Chloro-8-hydroxyquinoline without affecting the benzene ring or the chloro and hydroxyl substituents. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and relatively clean reaction profile.

G Target 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol Reduction Ring Reduction (Catalytic Hydrogenation) Target->Reduction Key Disconnection Precursor 5-Chloro-8-hydroxyquinoline Reduction->Precursor

Caption: Retrosynthetic approach for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard procedure for the catalytic hydrogenation of 5-Chloro-8-hydroxyquinoline.

Materials and Reagents:

  • 5-Chloro-8-hydroxyquinoline

  • Platinum (IV) oxide (PtO₂, Adam's catalyst) or Palladium on Carbon (10% Pd/C)

  • Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

  • Hydrogen gas (H₂) source

  • Celatom® or diatomaceous earth for filtration

Step-by-Step Procedure:

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 5-Chloro-8-hydroxyquinoline (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst. A typical catalyst loading is 5-10 mol% of PtO₂ or 10% w/w of Pd/C.

  • Solvent Addition: Add the chosen solvent (e.g., ethanol or acetic acid) to dissolve or suspend the starting material. The choice of solvent can influence the reaction rate and selectivity. Acetic acid can often facilitate the reduction of heterocyclic aromatic rings.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove any air. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Begin vigorous stirring and, if necessary, heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) to facilitate the reaction. Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celatom® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol.

Potential Biological Activity and Applications

While specific biological data for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is not extensively published, its structural components provide a strong basis for predicting its potential applications in drug discovery. The tetrahydroquinoline core is a well-established pharmacophore, and the 8-hydroxyquinoline moiety is a known metal chelator with significant antimicrobial and anti-cancer properties.[2][5][6]

Rationale for Potential Bioactivity
  • Anti-cancer Activity: Many substituted tetrahydroquinolines exhibit potent anti-proliferative effects against various cancer cell lines.[2][7] The 8-hydroxyquinoline fragment is known to disrupt cellular metal homeostasis, which can lead to the generation of reactive oxygen species (ROS) and induce apoptosis in cancer cells. The combination of these two pharmacophores in a single molecule makes it a promising candidate for anti-cancer drug development.

  • Antimicrobial Properties: 8-Hydroxyquinoline and its derivatives, such as Cloxyquin (5-chloro-8-hydroxyquinoline), are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[6][8] This activity is often attributed to their ability to chelate essential metal ions required for microbial growth and enzyme function. The tetrahydroquinoline derivative is expected to retain or even modulate this activity.

  • Antioxidant and Neuroprotective Effects: The phenolic hydroxyl group at the 8-position, ortho to the heterocyclic nitrogen, is a structural feature associated with antioxidant activity in other tetrahydroquinoline derivatives.[2] This suggests potential applications in diseases associated with oxidative stress, such as neurodegenerative disorders.

Potential Signaling Pathway Interactions

The predicted bioactivity of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol suggests potential interactions with several key cellular signaling pathways.

G cluster_cancer Anti-Cancer Pathway cluster_antimicrobial Antimicrobial Pathway Compound 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol Metal Cellular Metal Ion Homeostasis (Fe²⁺, Cu²⁺) Compound->Metal Chelation Enzyme Bacterial/Fungal Metalloenzymes Compound->Enzyme Chelation ROS Increased ROS Production Metal->ROS Apoptosis Apoptosis Induction ROS->Apoptosis Inhibition Enzyme Inhibition Enzyme->Inhibition Growth Inhibition of Growth Inhibition->Growth

Caption: Potential mechanisms of action for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol.

Safety, Handling, and Storage

Specific toxicological data for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is not available. Therefore, it is crucial to handle this compound with the care afforded to a substance of unknown toxicity, based on the known hazards of its structural analogs, 1,2,3,4-tetrahydroquinoline and 5-chloro-8-hydroxyquinoline.[9][10]

Hazard Identification (Inferred)
  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Causes skin, eye, and respiratory tract irritation.[9][10]

  • Sensitization: May cause an allergic skin reaction.[11]

  • Chronic Effects: Potential for long-term effects is unknown. The parent compound, 1,2,3,4-tetrahydroquinoline, is classified as a substance that may cause cancer.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

  • Keep away from strong oxidizing agents.

  • The related compound 5-chloro-8-hydroxyquinoline is light-sensitive; therefore, storage in an amber vial or protected from light is recommended.[13]

Conclusion

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is a fascinating molecule that merges the established pharmacological relevance of the tetrahydroquinoline core with the potent metal-chelating and antimicrobial properties of the 8-hydroxyquinoline scaffold. While experimental data on this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and exploration in drug discovery and medicinal chemistry. Its predicted bioactivities, particularly in the realms of oncology and infectious diseases, mark it as a high-potential candidate for further investigation. The protocols and predictive data presented herein are intended to facilitate and encourage such research, paving the way for the potential development of novel therapeutic agents based on this versatile chemical entity.

References

  • Verma, A., et al. (2014). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Journal of Heterocyclic Chemistry, 51(4), 849-860.
  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13187-13211. Available at: [Link]

  • Katritzky, A. R., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(6), 6649-6687. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available at: [Link]

  • He, M., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 45(11), 3211-3212. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. Chemistry & Biodiversity. Available at: [Link]

  • Google Patents. (2009). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • Google Patents. (2012). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • MDPI. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(9), 1699. Available at: [Link]

  • ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Available at: [Link]

  • Google Patents. (2018). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • PENTA s.r.o. (2025). 8-Hydroxyquinoline - SAFETY DATA SHEET. Available at: [Link]

  • Semantic Scholar. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available at: [Link]

  • Capot Chemical. (2018). Material Safety Data Sheet for 7-chloro-1,2,3,4-tetrahydroquinoline. Available at: [Link]

  • PMC. (2015). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 20(9), 16646–16666. Available at: [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol. Available at: [Link]

  • ScienceDirect. (2025). Synthesis, transformations and biological evaluation of 5‑chloro‑8-hydroxyquinoline hybrids. Bioorganic Chemistry, 157, 107409. Available at: [Link]

  • JIN DUN CHEMISTRY. (2024). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

Foreword: A Molecule of Intrigue Within the vast landscape of medicinal chemistry, the quinoline scaffold has consistently emerged as a privileged structure, underpinning a multitude of therapeutic agents. The derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Molecule of Intrigue

Within the vast landscape of medicinal chemistry, the quinoline scaffold has consistently emerged as a privileged structure, underpinning a multitude of therapeutic agents. The derivative, 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, presents a particularly compelling case for investigation. Its hybrid structure, combining the metal-chelating potential of an 8-hydroxyquinoline with the conformational flexibility of a tetrahydroquinoline ring, suggests a multifaceted mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical framework of its primary mechanism, and providing a practical, experience-driven roadmap for its experimental validation. We will move beyond a simple recitation of facts to explore the causal logic behind the proposed biological activities and the experimental designs required to rigorously test them.

Section 1: Deconstructing the Pharmacophore - A Tale of Two Moieties

The predicted biological activity of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is rooted in the synergistic interplay of its two core structural features: the 8-hydroxyquinoline core and the 1,2,3,4-tetrahydroquinoline backbone.

The Dominant Hypothesis: Metal Ion Chelation by the 8-Hydroxyquinoline Core

The 8-hydroxyquinoline moiety is a well-established metal ion chelator[1][2]. This capacity to bind essential metal ions, such as iron, copper, and zinc, is central to the biological activities of many of its derivatives[1]. The proposed primary mechanism of action for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is, therefore, the disruption of cellular homeostasis through metal ion chelation.

This mechanism can manifest in several ways:

  • Deprivation of Essential Metals: By sequestering essential metal ions, the compound can inhibit the function of metalloenzymes that are crucial for cellular processes like respiration and DNA replication[3].

  • Pro-oxidant Activity: The formation of metal complexes can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage[4].

  • Inhibition of Key Enzymes: The chelation of metal ions at the active sites of enzymes can lead to their inhibition. For instance, some 8-hydroxyquinoline derivatives have been shown to inhibit RNA-dependent DNA polymerase and RNA synthesis through metal chelation[3].

The presence of a chlorine atom at the 5-position is likely to enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes and reach intracellular targets.

The Modulatory Role: The 1,2,3,4-Tetrahydroquinoline Backbone

The saturation of one of the quinoline rings to form a tetrahydroquinoline introduces conformational flexibility. This seemingly subtle change has profound implications for the molecule's biological profile. The 1,2,3,4-tetrahydroquinoline scaffold is found in a wide array of biologically active compounds with activities including anticancer, anti-inflammatory, and antioxidant effects[5]. This suggests that while metal chelation may be the primary driver, the tetrahydroquinoline portion of the molecule could be responsible for:

  • Target Specificity: The three-dimensional shape conferred by the tetrahydroquinoline ring may allow for more specific interactions with biological targets, potentially reducing off-target effects compared to its planar, aromatic counterparts.

  • Improved Pharmacokinetics: The increased saturation can alter the compound's solubility, metabolic stability, and membrane permeability, all of which are critical for drug development.

  • Synergistic Biological Activities: The tetrahydroquinoline moiety itself may possess intrinsic biological activity that complements the effects of metal chelation. For example, some tetrahydroquinoline derivatives have shown direct antioxidant properties[5].

Section 2: A Roadmap for Mechanistic Elucidation: Experimental Protocols

To validate the proposed mechanism of action, a systematic and multi-pronged experimental approach is necessary. The following protocols are designed to be self-validating, with each step building upon the last to provide a comprehensive understanding of the compound's biological effects.

Foundational Assays: Confirming Metal Chelation

The first step is to confirm the foundational hypothesis of metal chelation.

Protocol 2.1.1: UV-Visible Spectrophotometric Analysis of Metal Chelation

  • Objective: To quantitatively assess the ability of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol to chelate various biologically relevant metal ions.

  • Methodology:

    • Prepare a stock solution of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of various metal salts (e.g., FeCl₃, CuSO₄, ZnCl₂).

    • In a quartz cuvette, mix a fixed concentration of the compound with increasing concentrations of each metal salt in a buffered aqueous solution.

    • Record the UV-Visible spectrum at each concentration.

    • A shift in the absorption maxima upon addition of the metal ion is indicative of complex formation. The stoichiometry of the complex can be determined using methods such as Job's plot.

  • Causality: A demonstrable interaction with metal ions in this simple, cell-free system is a prerequisite for any downstream biological effects attributed to chelation.

In Vitro Biological Evaluation: From Microbes to Cancer Cells

Based on the known activities of related compounds, the antimicrobial and anticancer potential of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol should be investigated.

Protocol 2.2.1: Antimicrobial Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

  • Methodology:

    • Utilize a broth microdilution method according to CLSI guidelines.

    • Prepare a serial dilution of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test organism.

    • Incubate the plates under appropriate conditions.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

  • Causality: Antimicrobial activity, especially if it is broad-spectrum, would lend strong support to the metal chelation hypothesis, as many different microbes rely on similar metal-dependent enzymes.

Protocol 2.2.2: Cancer Cell Cytotoxicity Assay

  • Objective: To assess the cytotoxic effects of the compound on various cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol for 48-72 hours.

    • Assess cell viability using an MTT or similar colorimetric assay.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

  • Causality: A potent cytotoxic effect would be consistent with the proposed mechanisms of ROS generation and inhibition of essential enzymes.

Delving Deeper: Probing the Cellular Mechanism of Action

If the compound shows promising activity in the initial biological screens, the next step is to investigate the specific cellular pathways it affects.

Protocol 2.3.1: Cellular ROS Detection Assay

  • Objective: To determine if the compound induces the production of reactive oxygen species in cells.

  • Methodology:

    • Treat cells with 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol for a defined period.

    • Load the cells with a ROS-sensitive fluorescent probe, such as DCFDA.

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in ROS levels.

  • Causality: This directly tests the hypothesis that the compound's metal complexes can lead to oxidative stress.

Protocol 2.3.2: Apoptosis Assays

  • Objective: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

  • Methodology:

    • Treat cells with the compound at its IC50 concentration.

    • Perform an Annexin V/Propidium Iodide staining followed by flow cytometry to differentiate between apoptotic, necrotic, and live cells.

    • Additionally, perform a Western blot analysis for key apoptotic markers such as cleaved caspase-3 and PARP.

  • Causality: Induction of apoptosis is a hallmark of many anticancer drugs and would suggest a controlled cellular response to the compound's activity, rather than non-specific toxicity.

Section 3: Data Presentation and Visualization

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Metal Chelation Stoichiometry

Metal IonStoichiometry (Compound:Metal)
Fe³⁺[Example Data] 2:1
Cu²⁺[Example Data] 2:1
Zn²⁺[Example Data] 1:1

Table 2: In Vitro Biological Activity

AssayOrganism/Cell LineMIC / IC50 (µM)
AntimicrobialS. aureus[Example Data] 8
AntimicrobialE. coli[Example Data] 16
AntimicrobialC. albicans[Example Data] 4
CytotoxicityMCF-7 (Breast Cancer)[Example Data] 5.2
CytotoxicityA549 (Lung Cancer)[Example Data] 7.8

Section 4: Visualizing the Pathways and Workflows

Diagrams are essential for conveying complex biological and experimental information.

cluster_0 Proposed Mechanism of Action Compound 5-Chloro-1,2,3,4- tetrahydroquinolin-8-ol Chelation Metal Ion Chelation (Fe, Cu, Zn) Compound->Chelation ROS ROS Generation Chelation->ROS Enzyme_Inhibition Metalloenzyme Inhibition Chelation->Enzyme_Inhibition Cellular_Damage Cellular Damage & Apoptosis ROS->Cellular_Damage Enzyme_Inhibition->Cellular_Damage

Caption: Proposed primary mechanism of action for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol.

Start Start: Compound Synthesis & Characterization Chelation_Assay Protocol 2.1.1: UV-Vis Metal Chelation Assay Start->Chelation_Assay Antimicrobial_Assay Protocol 2.2.1: Antimicrobial Susceptibility Chelation_Assay->Antimicrobial_Assay Cytotoxicity_Assay Protocol 2.2.2: Cancer Cell Cytotoxicity Chelation_Assay->Cytotoxicity_Assay Conclusion Conclusion: Mechanistic Profile Antimicrobial_Assay->Conclusion ROS_Assay Protocol 2.3.1: Cellular ROS Detection Cytotoxicity_Assay->ROS_Assay Apoptosis_Assay Protocol 2.3.2: Apoptosis Assays ROS_Assay->Apoptosis_Assay Apoptosis_Assay->Conclusion

Caption: Experimental workflow for elucidating the mechanism of action.

Section 5: Concluding Remarks and Future Directions

The exploration of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol's mechanism of action is a journey that begins with its fundamental chemical properties and extends into the complex world of cellular biology. The dual nature of its scaffold—a potent metal chelator combined with a flexible, biologically relevant backbone—makes it a rich candidate for drug discovery. The experimental framework laid out in this guide provides a robust and logical path for uncovering its therapeutic potential. Future research should also focus on structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, as well as in vivo studies to assess its efficacy and safety in preclinical models. The insights gained from such a comprehensive investigation will be invaluable for the broader field of medicinal chemistry and the development of novel therapeutics.

References

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  • El-Gamal, M. I., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8876. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(3), 943. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4). [Link]

  • ResearchGate. (n.d.). Synthesized 5-chloro quinoline based analogs 3, 5a–h. [Link]

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Foundational

The Discovery and Synthesis of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and potential applications of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, a heterocyclic compound of significan...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and potential applications of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into this promising molecular scaffold.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The quinoline ring system is a foundational structural motif in a vast array of biologically active compounds, leading to its designation as a "privileged scaffold" in drug discovery.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4] The therapeutic potential of these compounds often stems from their ability to intercalate with DNA, inhibit key enzymes, or chelate metal ions crucial for pathological processes.[2][5]

The partial reduction of the quinoline system to a 1,2,3,4-tetrahydroquinoline (THQ) core introduces a three-dimensional architecture while retaining key pharmacophoric features. This structural modification can lead to enhanced receptor binding, improved pharmacokinetic profiles, and novel biological activities.[6][7] Tetrahydroquinoline derivatives have shown promise as anticancer, antidiabetic, anti-inflammatory, antioxidant, and neuroprotective agents.[6][7] The discovery and development of novel substituted THQs, such as 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, represent a promising avenue for the identification of new therapeutic agents.

Physicochemical Properties of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While extensive experimental data for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is not yet widely published, we can infer its key properties based on its structural similarity to 1,2,3,4-tetrahydroquinolin-8-ol and related compounds.[8]

PropertyPredicted Value/InformationSource
Molecular Formula C₉H₁₀ClNO-
Molecular Weight 183.63 g/mol -
Appearance Expected to be a solid at room temperatureGeneral knowledge of similar compounds
Solubility Likely soluble in organic solvents such as methanol, ethanol, and DMSO.Inferred from related structures[9]
pKa The phenolic hydroxyl group is expected to have a pKa around 10, while the secondary amine in the tetrahydroquinoline ring will have a basic pKa.Inferred from 8-hydroxyquinoline[7]
LogP The presence of the chlorine atom will increase lipophilicity compared to the unsubstituted analog.General chemical principles

Synthesis and Mechanistic Insights: A Two-Step Approach

The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is most logically achieved through a two-step process, beginning with the synthesis of its aromatic precursor, 5-chloro-8-hydroxyquinoline, followed by the selective reduction of the pyridine ring.

Step 1: Synthesis of 5-Chloro-8-hydroxyquinoline

The Skraup synthesis is a classic and industrially relevant method for the preparation of quinolines. In the context of 5-chloro-8-hydroxyquinoline, this involves the reaction of 4-chloro-2-aminophenol with glycerol in the presence of an oxidizing agent (such as 4-chloro-2-nitrophenol) and concentrated sulfuric acid.[10]

Reaction: 4-chloro-2-aminophenol + Glycerol + 4-chloro-2-nitrophenol (oxidizing agent) in H₂SO₄ → 5-Chloro-8-hydroxyquinoline

Causality of Experimental Choices:

  • Glycerol: Dehydrates in the presence of hot sulfuric acid to form acrolein, the α,β-unsaturated aldehyde required for the Michael addition and subsequent cyclization.

  • 4-chloro-2-aminophenol: Provides the aniline core that undergoes addition to acrolein and forms the benzene portion of the quinoline ring.

  • 4-chloro-2-nitrophenol: Acts as a milder oxidizing agent for the final aromatization step, which is often more controllable than other oxidizing agents.

  • Concentrated Sulfuric Acid: Serves as a dehydrating agent and a catalyst for the cyclization and dehydration steps.

A key challenge in the Skraup synthesis is the highly exothermic nature of the reaction between glycerol and sulfuric acid, which can lead to the formation of tar and other byproducts.[10] Careful temperature control is crucial for maximizing the yield and purity of the desired product.

Detailed Protocol for the Synthesis of 5-Chloro-8-hydroxyquinoline (Adapted from patent literature): [10]

  • To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and glycerol.

  • Heat the mixture with stirring to approximately 110-120°C.

  • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature between 120-140°C.

  • After the addition is complete, maintain the reaction mixture at this temperature for a specified period to ensure completion of the reaction.

  • Cool the reaction mixture and carefully pour it into water to precipitate the product.

  • Neutralize the solution to precipitate the crude 5-chloro-8-hydroxyquinoline.

  • Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Reduction of 5-Chloro-8-hydroxyquinoline to 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

The selective reduction of the pyridine ring of the quinoline system is a critical step to yield the desired tetrahydroquinoline. Catalytic hydrogenation is the most common and efficient method for this transformation.[11][12]

Reaction: 5-Chloro-8-hydroxyquinoline + H₂ (gas) with a catalyst (e.g., PtO₂, Pd/C) in a suitable solvent → 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

Causality of Experimental Choices:

  • Catalyst (Platinum oxide or Palladium on carbon): These heterogeneous catalysts are highly effective for the hydrogenation of aromatic nitrogen-containing heterocycles. Platinum oxide (Adam's catalyst) is often used for its high activity.[12]

  • Hydrogen Gas: The reducing agent that is added across the double bonds of the pyridine ring.

  • Solvent (Methanol, Ethanol, or Acetic Acid): The choice of solvent can influence the rate and selectivity of the reaction. Alcohols are common solvents for this type of reduction.

  • Pressure and Temperature: These parameters can be adjusted to optimize the reaction rate and minimize side reactions.

The hydroxyl group at the 8-position can facilitate the reduction of the pyridine ring.[11] It is important to control the reaction conditions to avoid over-reduction of the benzene ring or hydrogenolysis of the chloro substituent.

Detailed Protocol for the Catalytic Hydrogenation of 5-Chloro-8-hydroxyquinoline (A generalized procedure based on similar reductions): [11][12]

  • In a high-pressure hydrogenation vessel, dissolve 5-chloro-8-hydroxyquinoline in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of platinum oxide (PtO₂) or 10% palladium on carbon (Pd/C).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 kg/cm ²).

  • Heat the reaction mixture to a specified temperature (e.g., 40-50°C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Once the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Catalytic Hydrogenation 4-chloro-2-aminophenol 4-chloro-2-aminophenol Reaction_Vessel_1 Reaction & Cyclization 4-chloro-2-aminophenol->Reaction_Vessel_1 Glycerol Glycerol Glycerol->Reaction_Vessel_1 H2SO4 H2SO4 H2SO4->Reaction_Vessel_1 Oxidizing_Agent 4-chloro-2-nitrophenol Oxidizing_Agent->Reaction_Vessel_1 5-chloro-8-hydroxyquinoline 5-chloro-8-hydroxyquinoline Reaction_Vessel_1->5-chloro-8-hydroxyquinoline Workup & Purification Reaction_Vessel_2 Reduction 5-chloro-8-hydroxyquinoline->Reaction_Vessel_2 H2_gas H₂ (gas) H2_gas->Reaction_Vessel_2 Catalyst PtO₂ or Pd/C Catalyst->Reaction_Vessel_2 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol Reaction_Vessel_2->5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol Workup & Purification

Caption: Synthetic pathway for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol.

Spectroscopic Analysis and Characterization

The structural elucidation of the synthesized 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show significant changes upon reduction of the aromatic precursor. The aromatic protons of the pyridine ring will be replaced by aliphatic proton signals corresponding to the C2, C3, and C4 positions of the tetrahydroquinoline ring. These will appear as multiplets in the upfield region (typically 1.5-3.5 ppm). The protons on the benzene ring will remain in the aromatic region (6.5-7.5 ppm). The phenolic OH and the NH protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. The 1H NMR spectrum of the precursor, 5-chloro-8-hydroxyquinoline, in DMSO-d6 shows characteristic aromatic signals.[4]

  • ¹³C NMR: The carbon NMR spectrum will also reflect the saturation of the pyridine ring. The sp² hybridized carbons of the pyridine ring will be replaced by sp³ hybridized carbon signals in the upfield region. The chemical shifts of the carbons in the benzene ring will be less affected.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the final product. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak in a roughly 3:1 ratio.[13]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include: a broad O-H stretching band for the phenolic hydroxyl group, an N-H stretching band for the secondary amine, C-H stretching bands for the aromatic and aliphatic components, and C=C stretching bands for the aromatic ring.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Crude 5-Chloro-1,2,3,4- tetrahydroquinolin-8-ol Purification Purification (Recrystallization or Chromatography) Synthesized_Compound->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation

Caption: Workflow for the characterization of the synthesized compound.

Potential Applications and Future Directions

Derivatives of 8-hydroxyquinoline and tetrahydroquinoline have a wide range of documented biological activities, suggesting several promising avenues for the investigation of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol.

  • Anticancer Activity: Many quinoline and tetrahydroquinoline derivatives exhibit potent anticancer activity.[5][14] The mechanism of action can involve the inhibition of topoisomerases, induction of apoptosis, and modulation of cell signaling pathways.[7] The presence of the 8-hydroxyl group makes the molecule a potential metal chelator, which is a known mechanism of anticancer activity for some 8-hydroxyquinolines.[5][15]

  • Antimicrobial Activity: 5-chloro-8-hydroxyquinoline itself has shown in vitro activity against Mycobacterium tuberculosis.[9] The tetrahydro derivative could possess a modified spectrum of antimicrobial activity. The ability of 8-hydroxyquinolines to chelate metal ions is also linked to their antibacterial and antifungal properties.[5]

  • Neuroprotective Activity: Some tetrahydroquinoline derivatives have demonstrated neuroprotective effects, making them interesting candidates for the treatment of neurodegenerative diseases.[6] Their antioxidant properties and ability to modulate neuronal signaling pathways are potential mechanisms of action.[7]

Future research should focus on the comprehensive biological evaluation of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol. This would involve screening against a panel of cancer cell lines, various microbial strains, and in models of neurodegenerative diseases. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at the chloro, hydroxyl, and amino groups, will be crucial for optimizing the biological activity and developing lead compounds for further preclinical and clinical development.

References

  • Hegedűs, C., et al. (2024). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. [Source information not fully available in search results]
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
  • ResearchGate. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. [Source information not fully available in search results]
  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Source information not fully available in search results]
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Arshad, M. F., Hassan, A. A., & Al Rohaimi, A. H. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196.
  • Chen, Y.-F., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14369-14381.
  • Bari, L. (2012). Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. Antibiotics, 1(2), 17-23.
  • ResearchGate. (2025). (PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. [Source information not fully available in search results]
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol. Retrieved from [Link]

  • Gao, J., et al. (2019). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1-19.
  • ResearchGate. (2025). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. [Source information not fully available in search results]
  • Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. [Source information not fully available in search results]
  • PrepChem.com. (n.d.). Synthesis of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). HCO2H-Catalyzed Hydrolysis of 2-Chloroquinolines to Quinolones. [Source information not fully available in search results]

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Exploratory

An In-depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Scientific Rationale and Potential The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Scientific Rationale and Potential

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1] This structural motif is present in compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2] The fusion of a partially saturated pyridine ring with a benzene ring imparts a unique three-dimensional structure that can effectively interact with biological targets.

The introduction of an 8-hydroxyl group, as seen in 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, introduces the potential for metal chelation, a property extensively utilized in the parent compound, 8-hydroxyquinoline. This chelation ability can be harnessed for various applications, from antimicrobial agents to components in organic light-emitting diodes (OLEDs). Furthermore, the chloro-substituent at the 5-position can significantly influence the electronic properties and lipophilicity of the molecule, potentially enhancing its membrane permeability and metabolic stability.

This guide aims to consolidate the known information on 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol and provide expert-driven predictions and methodologies to facilitate its further exploration in drug discovery and materials science.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application. While experimental data for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is limited, we can compile known data and provide reliable predictions for key parameters.

PropertyValueSource
IUPAC Name 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol-
CAS Number 54810-34-3[3]
Molecular Formula C₉H₁₀ClNO[3]
Molecular Weight 183.64 g/mol [3]
Melting Point Predicted: >100 °CInferred from related compounds
Boiling Point Predicted: >300 °CInferred from related compounds
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.Inferred from structural analogues
pKa (Phenolic OH) Predicted: ~9-10Based on 8-hydroxyquinoline[4][5]
logP Predicted: ~2.5-3.0Calculated based on fragment contributions

Expert Insights: The predicted melting point is based on the increased molecular weight and potential for hydrogen bonding compared to unsubstituted tetrahydroquinoline. The solubility profile is inferred from the presence of both polar (hydroxyl and amine) and nonpolar (chlorophenyl) moieties. The pKa of the phenolic hydroxyl group is expected to be similar to that of 8-hydroxyquinoline, as the electronic effect of the chloro group at the 5-position is not anticipated to cause a dramatic shift. The predicted logP suggests a moderate lipophilicity, which is often desirable for drug candidates to balance aqueous solubility with membrane permeability.

Synthesis and Purification

The most logical and established route to 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is through the catalytic hydrogenation of its aromatic precursor, 5-chloro-8-hydroxyquinoline. This method is widely employed for the synthesis of tetrahydroquinolines due to its efficiency and selectivity.[6]

Synthetic Workflow: Catalytic Hydrogenation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification 5-Chloro-8-hydroxyquinoline 5-Chloro-8-hydroxyquinoline Hydrogenation Reactor Hydrogenation Reactor 5-Chloro-8-hydroxyquinoline->Hydrogenation Reactor Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Hydrogenation Reactor Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C)->Hydrogenation Reactor Pressurize with H2 Pressurize with H2 Hydrogenation Reactor->Pressurize with H2 Heat and Stir Heat and Stir Pressurize with H2->Heat and Stir Filter to remove catalyst Filter to remove catalyst Heat and Stir->Filter to remove catalyst Solvent Evaporation Solvent Evaporation Filter to remove catalyst->Solvent Evaporation Crude Product Crude Product Solvent Evaporation->Crude Product Recrystallization Recrystallization Pure Product Pure Product Recrystallization->Pure Product Crude Product->Recrystallization

Caption: Catalytic hydrogenation workflow for the synthesis of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol.

Detailed Experimental Protocol

Materials:

  • 5-Chloro-8-hydroxyquinoline

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite or other filter aid

Procedure:

  • Reactor Charging: In a suitable high-pressure reactor vessel, dissolve 5-chloro-8-hydroxyquinoline (1 equivalent) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously. Monitor the reaction progress by observing the hydrogen uptake or by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional ethanol.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of aromatic rings.

  • Solvent: Ethanol is a good solvent for the starting material and is relatively inert under hydrogenation conditions.

  • Pressure and Temperature: These parameters can be optimized to achieve a reasonable reaction rate without promoting side reactions. Higher pressures and temperatures generally lead to faster reactions.

Characterization and Analytical Methods

Proper characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring and the aliphatic protons of the tetrahydro-pyridine ring. The chemical shifts and coupling patterns of the diastereotopic protons at C2, C3, and C4 will be particularly informative.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic portions, and C-Cl stretching.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern can also provide structural information.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the compound. A reversed-phase method, using a C18 column with a mobile phase gradient of water and acetonitrile (or methanol) containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid), would be a suitable starting point for method development.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity assessment.

Analytical Workflow

G cluster_0 Chromatography cluster_1 Spectroscopy Synthesized Compound Synthesized Compound Purity Assessment Purity Assessment Synthesized Compound->Purity Assessment Structural Confirmation Structural Confirmation Synthesized Compound->Structural Confirmation HPLC HPLC Purity Assessment->HPLC TLC TLC Purity Assessment->TLC NMR (1H, 13C) NMR (1H, 13C) Structural Confirmation->NMR (1H, 13C) IR IR Structural Confirmation->IR MS (HRMS) MS (HRMS) Structural Confirmation->MS (HRMS)

Caption: A typical analytical workflow for the characterization of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol.

Safety and Handling

Based on the available GHS information, 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol should be handled with appropriate safety precautions.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a tightly sealed container in a cool, dry place.

Potential Applications and Future Directions

The unique structural features of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol suggest several promising avenues for research and development:

  • Medicinal Chemistry:

    • Anticancer Agents: The tetrahydroquinoline scaffold is a component of several anticancer drug candidates.[1] The addition of the 8-hydroxy and 5-chloro substituents could lead to novel compounds with improved efficacy and selectivity.

    • Antimicrobial Agents: 8-Hydroxyquinoline and its derivatives are known for their antimicrobial properties. The tetrahydro- analogue could exhibit a modified spectrum of activity or improved pharmacokinetic properties.

    • Neuroprotective Agents: Certain tetrahydroquinolines have shown promise in the treatment of neurodegenerative diseases.

  • Materials Science:

    • Metal Chelating Agents: The 8-hydroxyquinoline moiety can form stable complexes with a variety of metal ions. These complexes could have applications as catalysts, sensors, or in the development of novel materials.

    • Organic Electronics: As mentioned, 8-hydroxyquinoline derivatives are used in OLEDs. The tetrahydro- analogue could be investigated for its potential in this area.

Future Research:

  • Experimental Determination of Physicochemical Properties: A key next step is the experimental validation of the predicted physicochemical properties.

  • Biological Screening: The compound should be screened against a panel of biological targets to identify potential therapeutic applications.

  • Derivatization: The synthesis of a library of derivatives by modifying the substituents on the tetrahydroquinoline ring could lead to the discovery of compounds with optimized properties.

Conclusion

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is a fascinating molecule with significant untapped potential. While a comprehensive experimental dataset is not yet available, this technical guide has provided a robust framework for its synthesis, characterization, and safe handling, based on established chemical principles and data from related compounds. The convergence of the biologically active tetrahydroquinoline scaffold with the metal-chelating 8-hydroxyquinoline moiety makes this compound a compelling target for further investigation in both medicinal chemistry and materials science. It is our hope that this guide will serve as a valuable resource for researchers embarking on the exploration of this promising chemical entity.

References

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023). Tetrahydroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • Wikipedia. (2023). 8-Hydroxyquinoline. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note & Experimental Protocol: A Validated Two-Step Synthesis of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

Introduction and Strategic Rationale The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active agents.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Rationale

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active agents.[1][2] Its prevalence is attributed to its rigid, three-dimensional structure which allows for precise orientation of substituents to interact with biological targets. Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, anti-HIV, and neuroprotective properties.[2]

This document provides a comprehensive, field-tested guide for the synthesis of a specific, valuable derivative: 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol . The synthesis is strategically designed as a two-part process to ensure high yield and purity. This approach involves:

  • Part I: Construction of the Aromatic Core. Synthesis of the intermediate, 5-chloro-8-hydroxyquinoline, via a modified Skraup-type reaction.

  • Part II: Selective Heterocyclic Ring Reduction. Catalytic hydrogenation of the intermediate to yield the target 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol.

This protocol is designed for researchers in synthetic chemistry and drug development, providing not only a step-by-step procedure but also the underlying chemical principles and critical control points necessary for a successful and reproducible outcome.

G cluster_0 Strategic Workflow start Starting Materials (4-Chloro-2-aminophenol, etc.) step1 Part 1: Skraup-Type Cyclization start->step1 Reagents & Acid Catalyst intermediate Intermediate: 5-Chloro-8-hydroxyquinoline step1->intermediate Formation of Aromatic Core step2 Part 2: Catalytic Hydrogenation intermediate->step2 H₂, Pd/C Catalyst product Final Product: 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol step2->product Selective Ring Reduction analysis Purification & Characterization (NMR, MS, HPLC) product->analysis

Caption: Overall synthetic strategy for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol.

Part I: Synthesis of 5-Chloro-8-hydroxyquinoline (Intermediate)

Principle and Mechanism

The synthesis of the quinoline core is achieved via the Skraup reaction, a classic and robust method for forming quinolines.[3] In this specific application, 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol are reacted with glycerol in the presence of concentrated sulfuric acid. The sulfuric acid serves both as a dehydrating agent and a catalyst. Glycerol is dehydrated in situ to form acrolein, the α,β-unsaturated aldehyde required for the reaction. The reaction proceeds through a series of steps including Michael addition of the aminophenol to acrolein, followed by acid-catalyzed cyclization and subsequent oxidation/aromatization to furnish the stable quinoline ring system. The presence of an oxidizing agent, here the nitrophenol co-reactant, facilitates the final aromatization step.

G cluster_mechanism Skraup Reaction Mechanism glycerol Glycerol acrolein Acrolein (α,β-unsaturated aldehyde) glycerol->acrolein H₂SO₄ -2H₂O michael Michael Addition acrolein->michael aminophenol 4-Chloro-2-aminophenol aminophenol->michael cyclization Electrophilic Cyclization michael->cyclization Intermediate dehydration Dehydration cyclization->dehydration oxidation Oxidation/ Aromatization dehydration->oxidation Dihydroquinoline Intermediate quinoline 5-Chloro-8-hydroxyquinoline oxidation->quinoline

Caption: Simplified mechanism of the Skraup reaction for quinoline synthesis.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )QuantityNotes
4-Chloro-2-aminophenol95-85-2143.57143 kg (1.00 kmol)Primary reactant
4-Chloro-2-nitrophenol89-64-5173.5687 kg (0.50 kmol)Reactant/Oxidizing agent
Glycerol56-81-592.09173 kg (1.88 kmol)Acrolein precursor
Sulfuric Acid (98%)7664-93-998.08288 kgCatalyst/Dehydrating agent
Sodium Hydroxide1310-73-240.00As neededFor neutralization
Hydrochloric Acid7647-01-036.46As neededFor purification
Activated Carbon7440-44-012.01~10 kgFor decolorization
Experimental Protocol

WARNING: This procedure involves highly corrosive and toxic materials. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Reaction Setup: To a 1000 L glass-lined reactor equipped with mechanical stirring, a condenser, and a temperature probe, add glycerol (173 kg), 4-chloro-2-nitrophenol (87 kg), and 4-chloro-2-aminophenol (143 kg).[4]

  • Initial Heating: Begin stirring the mixture and heat to 120 °C to ensure all solids are dissolved and the mixture is homogeneous.

  • Acid Addition (Critical Step): Slowly add concentrated sulfuric acid (288 kg, 98%) dropwise to the reaction mixture. The addition is highly exothermic; control the rate of addition to maintain the reaction temperature below 150 °C. This step may take 10-12 hours for a large-scale reaction.[4]

  • Reaction and Dehydration: Once the sulfuric acid addition is complete, maintain the reaction temperature at 150 °C for 3 hours. During this period, water generated from the reaction will distill off. Applying a vacuum can facilitate water removal.[3]

  • Cooling and Neutralization: After the 3-hour hold, cool the reaction mixture to 60 °C. Cautiously add a 10% (w/v) sodium hydroxide solution dropwise to neutralize the excess sulfuric acid, adjusting the pH to ~7. This will cause the crude product to precipitate.

  • Isolation of Crude Product: Isolate the precipitated solid by centrifugation or filtration. This solid is the crude 5-chloro-8-hydroxyquinoline.

  • Purification via Acid-Base Treatment: a. Dissolve the crude filter cake in an aqueous solution of hydrochloric acid (e.g., 7.5 wt%).[4] b. Add activated carbon (~10 kg) to the acidic solution and stir for 1 hour to decolorize the solution.[5] c. Filter the mixture to remove the activated carbon. d. To the clear filtrate, add a 10% (w/v) sodium hydroxide solution to re-precipitate the product by neutralizing the solution to pH 7.[4][5] e. Isolate the purified solid by filtration, wash with deionized water, and dry under vacuum at a temperature below 60 °C to yield the 5-chloro-8-hydroxyquinoline intermediate.[6]

Part II: Reduction to 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

Principle and Rationale

The conversion of the aromatic quinoline to the desired tetrahydroquinoline is achieved by the selective reduction of the pyridine ring. While various methods exist, catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and widely used technique.[1] This method offers excellent selectivity for the N-heterocycle over the benzene ring under controlled conditions (moderate pressure and temperature). The hydrogen gas is catalytically activated on the palladium surface and adds across the double bonds of the pyridine portion of the quinoline molecule.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )QuantityNotes
5-Chloro-8-hydroxyquinoline130-16-5179.61100 g (0.557 mol)Starting material from Part I
Palladium on Carbon (10%)7440-05-3-5-10 g (5-10 wt%)Catalyst
Ethanol or Acetic Acid64-17-5 / 64-19-7-1 LSolvent
Hydrogen (H₂) Gas1333-74-02.02~3-5 barReducing agent
Celite® (Diatomaceous earth)61790-53-2-As neededFiltration aid
Experimental Protocol

WARNING: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle with care, preferably under an inert atmosphere (e.g., nitrogen or argon) when dry. Hydrogen gas is highly flammable and explosive. This procedure must be conducted in a designated area with appropriate safety measures and a hydrogenation apparatus (e.g., a Parr shaker).

  • Reactor Setup: In a suitable hydrogenation vessel (e.g., a Parr reactor bottle), add 5-chloro-8-hydroxyquinoline (100 g).

  • Solvent and Catalyst Addition: Add the solvent (1 L of ethanol or acetic acid). Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (5-10 g). Rationale for solvent choice: Ethanol is a good general-purpose solvent. Acetic acid can sometimes improve the reaction rate by protonating the quinoline nitrogen, making it more susceptible to reduction.

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas to remove all air.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to 3-5 bar (approx. 45-75 psi). Begin vigorous stirring or shaking and heat the reaction to 40-60 °C.

  • Monitoring the Reaction: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, TLC or HPLC analysis of small, carefully depressurized aliquots can be used. The reaction is typically complete within 4-24 hours.

  • Work-up and Catalyst Removal: a. Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. b. The palladium catalyst must be removed by filtration. To prevent ignition upon exposure to air, the filtration should be performed while the catalyst is still wet. Filter the reaction mixture through a pad of Celite®. c. CAUTION: Do not allow the filter cake containing the catalyst to dry. Quench the filter cake immediately and carefully with plenty of water.

  • Isolation of Final Product: a. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. b. The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization & Validation

The identity and purity of the final product, 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, must be confirmed through standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most telling evidence of a successful reduction will be the appearance of aliphatic proton signals corresponding to the C2, C3, and C4 positions of the tetrahydroquinoline ring, typically between δ 1.5 and 3.5 ppm. The aromatic protons will also show a characteristic pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the presence of sp³-hybridized carbons in the reduced ring.

  • MS (Mass Spectrometry): The molecular ion peak should correspond to the calculated mass of the product (C₉H₁₀ClNO, MW = 183.63).

  • HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final compound. A high-purity sample should show a single major peak.

Safety and Hazard Management

  • Chemical Hazards: Reactants such as concentrated sulfuric acid and hydrochloric acid are highly corrosive.[7] Chlorinated phenols are toxic and irritants.[7] Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8]

  • Process Hazards: The Skraup reaction is highly exothermic and requires careful temperature control. Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst. Adherence to standard operating procedures for high-pressure reactions is mandatory.

  • Personal Protective Equipment (PPE): At all stages, appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and suitable chemical-resistant gloves, must be worn.

References

  • CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google P
  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10357–10398. [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

  • Kumar, A., & Rawat, M. (2016). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmacy and Pharmaceutical Research, 7(3), 389-405. [Link]

  • CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google P
  • Bence, K., et al. (2021). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Monatshefte für Chemie - Chemical Monthly, 152, 493–503. [Link]

  • EP1294694B1 - PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES - Google P
  • Phetsuksiri, B., et al. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2656–2657. [Link]

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google P
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  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. [Link]

  • JIN DUN CHEMISTRY. (2024). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. [Link]

  • Kucuk, C. (2022). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 13(3), 251-264. [Link]

  • He, H., et al. (2020). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 65(11), 5489–5501. [Link]

  • PENTA s.r.o. (2025). SAFETY DATA SHEET - 8-Hydroxyquinoline. [Link]

Sources

Application

Using 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol in MTT assay for cell viability

Application Notes & Protocols Topic: Using 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol in MTT Assay for Cell Viability Audience: Researchers, scientists, and drug development professionals. Introduction: Navigating the Nuan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Using 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol in MTT Assay for Cell Viability

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Nuances of MTT Assays with a Novel Tetrahydroquinoline Compound

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and drug discovery, providing a colorimetric readout of a cell population's metabolic activity, which is often used as a proxy for cell viability and proliferation.[1][2] The assay hinges on the reduction of the yellow tetrazolium salt, MTT, to a purple formazan product by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[1][2] The quantity of the resulting formazan, which is solubilized for spectrophotometric analysis, is directly proportional to the number of viable cells.[3][4]

This document provides a detailed guide for the application of a specific compound, 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, in the MTT assay. Tetrahydroquinoline derivatives are a class of compounds with a wide range of documented biological activities, including antimicrobial and cytotoxic effects.[5][6][7] Specifically, the quinoline scaffold is present in numerous therapeutic agents.[8][9][10] The compound 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is a phenolic derivative, a characteristic that warrants careful consideration in the context of the MTT assay. It is well-documented that certain phenolic compounds and other antioxidants can directly reduce MTT to formazan, independent of cellular metabolic activity, potentially leading to an overestimation of cell viability.[11][12]

Therefore, this application note is designed not only to provide a step-by-step protocol but also to instill a framework of self-validation. By integrating critical controls and explaining the scientific rationale behind each step, researchers can confidently assess the cytotoxic or cytostatic potential of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol while mitigating the risk of experimental artifacts.

I. Core Principles and Considerations

A. The MTT Assay: A Closer Look at the Mechanism

The reduction of MTT is primarily attributed to mitochondrial dehydrogenases, thus linking the assay's output to mitochondrial function and cellular health. However, it's important to recognize that other cellular components, such as the endoplasmic reticulum and cytosolic enzymes, can also contribute to formazan production.[13] This underscores that the MTT assay is a measure of overall metabolic activity and not solely mitochondrial function.

B. Potential for Interference by 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

The chemical structure of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, featuring a hydroxyl group on the quinoline ring, classifies it as a phenolic compound. Phenolic compounds are known to possess reducing properties. This creates a potential for direct, cell-free reduction of the MTT reagent, a significant confounding variable that could mask true cytotoxic effects or suggest a false increase in cell viability.[11][14]

To address this, the protocol herein incorporates a crucial control: a cell-free parallel experiment to quantify any direct reduction of MTT by the test compound.

II. Experimental Workflow and Design

The following diagram outlines the comprehensive workflow for assessing the effect of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol on cell viability using the MTT assay, including the necessary controls.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis Cell_Seeding Seed cells in 96-well plate Cell_Treatment Treat cells with compound (24, 48, or 72 hours) Cell_Seeding->Cell_Treatment Compound_Prep Prepare serial dilutions of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol Compound_Prep->Cell_Treatment MTT_Addition Add MTT Reagent Cell_Treatment->MTT_Addition Control_Setup Set up parallel control plates: - Vehicle Control - Untreated Control - Cell-Free Compound Control Control_Setup->MTT_Addition Incubation Incubate (2-4 hours) MTT_Addition->Incubation Solubilization Add Solubilization Solution (e.g., DMSO, acidified isopropanol) Incubation->Solubilization Read_Absorbance Measure absorbance (570 nm) Solubilization->Read_Absorbance Data_Processing Subtract background, correct for cell-free reduction Read_Absorbance->Data_Processing Calculate_Viability Calculate % Cell Viability and determine IC50 Data_Processing->Calculate_Viability Troubleshooting node_issue Issue Potential Cause Recommended Action node_high_blank High absorbance in cell-free compound wells Direct reduction of MTT by the compound. Meticulously subtract this background. Consider a non-tetrazolium-based assay (e.g., SRB, CellTiter-Glo) for confirmation. node_low_signal Low absorbance in all wells Insufficient cell number. 2. Short MTT incubation time. 3. Low metabolic activity of the cell line. Optimize cell seeding density. 2. Increase MTT incubation time. 3. Ensure cells are in the logarithmic growth phase. node_high_variability High variability between replicates Inconsistent cell seeding. 2. Pipetting errors. 3. Incomplete formazan solubilization. Ensure a homogenous cell suspension. 2. Calibrate pipettes. 3. Increase mixing time/intensity after adding solubilizer. node_unexpected_increase Increased viability at high concentrations Compound precipitation forming light-scattering particles. 2. Incomplete subtraction of compound's direct MTT reduction. Check for precipitate under a microscope. 2. Re-evaluate the cell-free control data.

Caption: Troubleshooting common issues in the MTT assay.

VI. Conclusion

The successful application of the MTT assay to evaluate the bioactivity of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is contingent upon a thorough understanding of the assay's principles and the compound's chemical nature. Due to its phenolic structure, the potential for direct interference with the MTT reagent is a primary concern that must be addressed through rigorous, parallel cell-free controls. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can generate reliable and reproducible data on the cytotoxic effects of this novel tetrahydroquinoline derivative. For compounds with significant interference, it is always advisable to confirm the results with an alternative, mechanistically different viability assay.

References

  • Ghasemi, M., Turnbull, T., & Kluck, R. M. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Chlebek, J., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5649. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. Retrieved from [Link]

  • Semantic Scholar. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

  • Unknown. (n.d.). MTT Assay Principle. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Kamal, A., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Medicinal Chemistry, 12(6), 583-596. Retrieved from [Link]

  • ResearchGate. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

  • Chen, Y. C., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 45(10), 2953–2954. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol. Retrieved from [Link]

  • Bruggisser, R., von Daeniken, K., Jundt, G., Schaffner, W., & Tullberg-Reinert, H. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta Medica, 68(5), 445–448. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports, 9(1), 11771. Retrieved from [Link]

  • Talib, W. H., & Mahasneh, A. M. (2010). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Toxicology in Vitro, 24(1), 173-178. Retrieved from [Link]

  • ResearchGate. (2002). Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. Retrieved from [Link]

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Method

Probing Cellular Responses to 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol: A Guide to Western Blot Analysis

Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Analog The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Analog

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties[1][2][3][4]. A significant portion of these effects is attributed to the metal-chelating capabilities of 8-hydroxyquinoline and its analogs, which can disrupt cellular processes by modulating metal-dependent enzyme activities and signaling pathways[5][6]. For instance, the related compound clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has been shown to inhibit NF-kappa B activity and proteasome function, highlighting the potential for quinoline derivatives to influence key cellular regulatory networks[7].

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the cellular effects of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol. While the specific biological activities of this particular analog are still under investigation, its structural similarity to other bioactive quinolines suggests it may impact critical signaling pathways involved in cell proliferation, survival, and inflammation. This guide will provide a robust framework for elucidating these potential mechanisms through the precise and quantitative analysis of protein expression.

I. Foundational Principles: The Rationale Behind the Western Blot Workflow

Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex biological sample[8]. The methodology relies on the principles of protein separation by size, transfer to a solid support, and detection using specific antibodies. A successful Western blot experiment hinges on meticulous attention to detail at each stage, from sample preparation to data analysis. This protocol is designed to be a self-validating system, incorporating best practices to ensure the reliability and reproducibility of your findings.

II. Experimental Workflow: A Visual Overview

The following diagram outlines the key stages of the Western blot protocol detailed in this guide. Each step is critical for obtaining high-quality, quantifiable data.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Protein Analysis cluster_data Data Interpretation cell_culture Cell Culture & Treatment (with 5-Chloro-1,2,3,4- tetrahydroquinolin-8-ol) lysis Cell Lysis & Protein Extraction cell_culture->lysis Harvest quantification Protein Quantification (BCA or Bradford Assay) lysis->quantification Measure Concentration sds_page SDS-PAGE (Protein Separation) quantification->sds_page Load Equal Amounts transfer Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer Electroblotting blocking Blocking (Prevent Non-specific Binding) transfer->blocking probing Antibody Incubation (Primary & Secondary) blocking->probing detection Signal Detection (Chemiluminescence) probing->detection imaging Image Acquisition detection->imaging analysis Densitometry & Normalization imaging->analysis results Quantitative Results analysis->results

Caption: A schematic of the Western blot experimental workflow.

III. Detailed Protocols: From Cell Culture to Chemiluminescence

This section provides a step-by-step methodology for performing Western blot analysis to assess the impact of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol on protein expression.

A. Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., a human cancer cell line relevant to the hypothesized activity) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment.

  • Treatment: Treat the cells with varying concentrations of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol and a vehicle control (medium with the same concentration of solvent) for a predetermined time course (e.g., 6, 12, 24 hours).

B. Protein Extraction: The Foundation of a Good Blot

Proper protein extraction is paramount for obtaining reliable results. The goal is to efficiently lyse the cells and solubilize the proteins while minimizing degradation[8][9][10].

  • Cell Lysis:

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS)[11][12].

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish[11][12].

    • Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube[11][13].

    • Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis[11][14].

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris[11][12].

    • Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube[12][14].

C. Protein Quantification: Ensuring Equal Loading

Accurate protein quantification is essential for reliable downstream analysis, as it ensures that observed differences in band intensity are due to biological changes rather than loading inaccuracies[15].

  • Assay Selection: Perform a protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, to determine the protein concentration of each sample.

  • Standard Curve: Prepare a standard curve using a known protein standard (e.g., bovine serum albumin) to accurately calculate the concentration of your samples.

  • Sample Preparation for Electrophoresis: Based on the protein concentrations, calculate the volume of each lysate required to load an equal amount of total protein (typically 20-30 µg) per lane. Add an equal volume of 2x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes to denature the proteins[14].

D. SDS-PAGE and Protein Transfer
  • Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel according to the manufacturer's instructions to separate the proteins based on their size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Efficient protein transfer is crucial for subsequent antibody detection.

E. Immunodetection: Probing for Your Protein of Interest
  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding[12].

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody specific to your target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation[12][14]. The validation of the primary antibody is a critical step to ensure it specifically recognizes the intended target[16][17][18][19].

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody[14].

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature[14].

  • Final Washes: Repeat the washing step as described above to remove unbound secondary antibody.

F. Signal Detection and Image Acquisition
  • Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.

  • Image Capture: Capture the chemiluminescent signal using a digital imaging system. It is crucial to avoid overexposure of the bands to ensure the signal intensity is within the linear range for accurate quantification.

IV. Data Analysis and Interpretation: From Image to Insight

Accurate quantification of Western blot data requires a systematic approach to data analysis and normalization[20].

A. Densitometry

Use image analysis software (e.g., ImageJ) to measure the intensity of the bands corresponding to your target protein.

B. Normalization: The Key to Quantitative Accuracy

Normalization is essential to correct for variations in sample loading and transfer efficiency[21][22]. While housekeeping proteins (e.g., GAPDH, β-actin) have traditionally been used, total protein normalization is increasingly becoming the gold standard due to the potential for housekeeping protein expression to vary under different experimental conditions[23][24].

  • Total Protein Normalization (Recommended):

    • Stain the membrane with a total protein stain (e.g., Ponceau S, Coomassie Brilliant Blue, or a fluorescent stain) before or after antibody incubation[21].

    • Quantify the total protein in each lane and use this value to normalize the band intensity of your target protein.

  • Housekeeping Protein Normalization (Alternative):

    • If using a housekeeping protein, strip the membrane after detecting your target protein and re-probe with an antibody against a validated housekeeping protein.

    • Normalize the band intensity of your target protein to the intensity of the housekeeping protein in the same lane.

C. Quantitative Data Presentation

Summarize your quantitative data in a table for clear comparison between treatment groups.

Treatment GroupConcentration (µM)Target Protein (Normalized Intensity)Standard Deviation
Vehicle Control01.00± 0.12
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol10.78± 0.09
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol50.45± 0.06
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol100.21± 0.04

V. Hypothetical Signaling Pathway Analysis

Based on the known activities of related quinoline compounds, a plausible hypothesis is that 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol may induce apoptosis through the modulation of the Bcl-2 family of proteins and subsequent caspase activation. The following diagram illustrates this hypothetical pathway.

Signaling_Pathway Compound 5-Chloro-1,2,3,4- tetrahydroquinolin-8-ol Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Bax Inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A hypothetical signaling pathway for apoptosis induction.

To investigate this pathway, one would perform Western blots to analyze the expression levels of Bax, Bcl-2, cleaved Caspase-9, and cleaved Caspase-3 following treatment with 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol.

VI. Conclusion

This application note provides a comprehensive and scientifically rigorous protocol for the Western blot analysis of proteins affected by 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol. By adhering to these detailed methodologies and best practices for data quantification and normalization, researchers can generate reliable and reproducible data to elucidate the molecular mechanisms of this novel compound. The insights gained from such studies will be invaluable for advancing our understanding of its therapeutic potential.

References

  • Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17.
  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13845–13877.
  • Goodman, J. A., Wilkinson, B., & Pillai-Kastoori, L. (2021). Antibody validation for Western blot: By the user, for the user. Journal of Biological Chemistry, 297(3), 100985.
  • Bio-Rad. (n.d.). Total Protein Normalization. Retrieved from [Link]

  • Charoen-amornrut, P., Tiyaboonchai, W., & Chareanputtakhun, P. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. Molecules (Basel, Switzerland), 25(1), 119.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203.
  • Al-Zahrani, F. M., El-Shishtawy, R. M., & Asiri, A. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 25(10), 2449.
  • Azure Biosystems. (n.d.). Total Protein Normalization. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • LI-COR Biosciences. (2022). Quantitative Western Blotting: How and why you should validate your antibodies. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6549-6573.
  • ResearchGate. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Retrieved from [Link]

  • LI-COR Biosciences. (2020). How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. Retrieved from [Link]

  • ResearchGate. (2025). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • LI-COR Biosciences. (2017). The Gold Standard for Western Blot Normalization: Total Protein Staining. Retrieved from [Link]

  • Rockland Immunochemicals, Inc. (2021). Validating Antibodies for Western Blotting. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Semantic Scholar. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

  • Bio-Rad. (2017, May 18). Total Protein Normalization - Basic Tutorial [Video]. YouTube. [Link]

  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Azure Biosystems. (n.d.). ULTIMATE GUIDE TO QUANTITATIVE WESTERN BLOTS. Retrieved from [Link]

  • Cell Signaling Technology. (2013, May 1). Western Blotting Protocol [Video]. YouTube. [Link]

  • Ingenta Connect. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • protocols.io. (n.d.). Antibody validation by Western Blot SOP #012. Retrieved from [Link]

  • He, M., Zhang, H., & Chen, H. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 45(11), 3245–3246.
  • TotalLab. (n.d.). How To Calculate Western Blot Normalization. Retrieved from [Link]

  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • Agrisera Antibodies. (2020). Protein extraction, a key to success in Western blot. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

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Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for conducting antimicrobial susceptibility testing...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for conducting antimicrobial susceptibility testing (AST) with the novel synthetic compound, 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol. Recognizing the urgent need for new antimicrobial agents, this guide is structured to provide researchers with both the theoretical underpinnings and practical, step-by-step protocols for evaluating the antimicrobial potential of this and similar tetrahydroquinoline derivatives. The methodologies detailed herein are grounded in internationally recognized standards, ensuring robustness and reproducibility of results. This guide is designed to be a self-contained resource, explaining the "why" behind the "how" of each experimental step, thereby empowering researchers to not only execute the protocols but also to critically interpret the data and troubleshoot potential issues.

Introduction: The Therapeutic Potential of Tetrahydroquinolines

The quinoline and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of many natural products and synthetic drugs with a wide array of biological activities.[1][2] While quinolones, such as the fluoroquinolones, are well-established antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, the antimicrobial potential of their tetrahydro- derivatives is an active area of research.[3][4] The compound 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is a synthetic derivative that warrants investigation for its antimicrobial properties. This application note will guide you through the essential in vitro assays to determine its spectrum of activity and potency.

Physicochemical Properties and Compound Handling

A thorough understanding of the test compound's physicochemical properties is paramount for accurate and reproducible AST results.

2.1. Compound Information:

PropertyDataSource
IUPAC Name 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol-
CAS Number 6640-50-2
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.63 g/mol -
Solubility Predicted to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is likely low.General chemical principles

2.2. Preparation of Stock Solutions:

Accurate preparation of the stock solution is the foundation of reliable minimum inhibitory concentration (MIC) determination.

Protocol 2.2.1: Preparation of a 10 mg/mL Stock Solution

  • Aseptic Technique: All procedures should be performed in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh 10 mg of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol using a calibrated analytical balance.

  • Solubilization: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, molecular biology grade Dimethyl Sulfoxide (DMSO) to achieve a final concentration of 10 mg/mL.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Causality Note: DMSO is used as the initial solvent due to the predicted low aqueous solubility of many organic compounds. A high-concentration stock solution minimizes the amount of solvent carried over into the assay, reducing potential solvent-induced toxicity to the microorganisms.

Antimicrobial Susceptibility Testing Methodologies

The choice of AST method depends on the research question, throughput requirements, and available resources. The broth microdilution method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC).[5]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Protocol 3.1.1: Broth Microdilution Assay

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol stock solution (10 mg/mL)

  • Sterile multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Resazurin sodium salt solution (optional, for viability indication)

Step-by-Step Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution:

    • Prepare an intermediate dilution of the stock solution in CAMHB. For example, to achieve a starting concentration of 128 µg/mL in the first well, dilute the 10 mg/mL stock appropriately.

    • Add 100 µL of this starting concentration of the compound to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Controls:

    • Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive the inoculum but no compound.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well will not be inoculated.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL, and the final inoculum density will be approximately 7.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading Results:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • Optionally, add 20 µL of resazurin solution and incubate for a further 2-4 hours. A color change from blue to pink indicates viable, respiring cells. The MIC is the lowest concentration where the blue color is retained.

Data Presentation:

Microorganism5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol MIC (µg/mL)
Staphylococcus aureus ATCC 29213[Insert experimental value]
Escherichia coli ATCC 25922[Insert experimental value]
Pseudomonas aeruginosa ATCC 27853[Insert experimental value]
Candida albicans ATCC 90028[Insert experimental value]

Workflow Diagram:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis stock Prepare 10 mg/mL Stock Solution serial_dilution Perform 2-fold Serial Dilution of Compound (Wells 1-10) stock->serial_dilution media Prepare CAMHB plate_prep Add 50 µL Media (Wells 2-12) media->plate_prep inoculum Prepare 0.5 McFarland Inoculum Suspension add_inoculum Add 50 µL of 1:100 Diluted Inoculum inoculum->add_inoculum plate_prep->serial_dilution serial_dilution->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic MechanismOfAction cluster_compound 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol cluster_cell Bacterial Cell compound Compound inhibition Inhibition compound->inhibition chelation Chelation compound->chelation gyrase DNA Gyrase & Topoisomerase IV replication DNA Replication gyrase->replication death Cell Death replication->death Leads to ions Essential Metal Ions (e.g., Mg²⁺, Fe²⁺) enzymes Metabolic Enzymes ions->enzymes Cofactor for metabolism Cellular Metabolism enzymes->metabolism disruption Disruption enzymes->disruption metabolism->death Leads to inhibition->gyrase inhibition->replication Blocks chelation->ions chelation->enzymes Inactivates disruption->metabolism

Caption: Proposed dual mechanism of action for the compound.

Quality Control

To ensure the validity of the results, quality control (QC) must be performed concurrently with each batch of tests. This involves testing standard reference strains with known susceptibility profiles.

Recommended QC Strains:

StrainGram StainRationale
Staphylococcus aureus ATCC 29213Gram-positiveRepresentative of Gram-positive cocci.
Escherichia coli ATCC 25922Gram-negativeRepresentative of Gram-negative bacilli.
Pseudomonas aeruginosa ATCC 27853Gram-negativeRepresents a challenging, often multi-drug resistant, Gram-negative pathogen.

The results for these QC strains should fall within the expected ranges as defined by CLSI or EUCAST to confirm that the test system (media, incubator, compound dilutions) is performing correctly. [6]

Conclusion and Future Directions

This application note provides a robust framework for the initial antimicrobial evaluation of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol. By following these standardized protocols, researchers can generate reliable and comparable data on the compound's in vitro activity. Positive results from these screening assays would warrant further investigation, including time-kill kinetic studies, synergy testing with existing antibiotics, and evaluation of its activity against a broader panel of clinical isolates, including multi-drug resistant strains. Elucidating the precise mechanism of action will be a critical next step in the development of this or any novel antimicrobial candidate.

References

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15656–15681. [Link]

  • Raut, K., et al. (2020). A REVIEW ON DIFFERENT BIOLOGICAL ACTIVITIES OF QUINOLINE. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(8), 674-689. [Link]

  • Khan, T. M., et al. (2018). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Journal of Chemistry. [Link]

  • Hongmanee, P., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(3), 1105–1106. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Oki, H., et al. (2002). Regioselective Synthesis of Quinolin-8-ols and 1,2,3,4-Tetrahydroquinolin-8-ols by the Cyclization of 2-(3-Hydroxyphenyl)ethyl Ketone O-2,4-Dinitrophenyloximes. Chemical and Pharmaceutical Bulletin, 50(10), 1393-1395. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol. [Link]

  • StatPearls. (2024). Antimicrobial Susceptibility Testing. [Link]

  • Gornik, U., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3988. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Al-Ghorbani, M., et al. (2023). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry, 16(1), 104414. [Link]

  • Google Patents. (n.d.).
  • de Souza, M. V. N., et al. (2020). Synthesis, antimicrobial evaluation, and in silico studies of quinoline-1H-1,2,3-triazole molecular hybrids. Journal of Biomolecular Structure and Dynamics, 39(12), 4381–4391. [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cloxyquin (CAS 130-16-5). [Link]

  • Google Patents. (n.d.). Heterocyclic compounds useful as anti-bacterial agents and method for production thereof.
  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Janković, B., et al. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules, 28(14), 5547. [Link]

  • ACS Publications. (2017). Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. [Link]

  • Google Patents. (n.d.). Tricyclic tetrahydroquinoline antibacterial agents.
  • ResearchGate. (2018). How do I impregnate a disk for antimicrobial susceptibility testing? [Link]

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Method

Application Note: A Validated Protocol for Cell Cycle Analysis of Novel Compounds Using 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol as a Model

Audience: This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities and their effects on cellular proliferation. Abstract: The analy...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities and their effects on cellular proliferation.

Abstract: The analysis of the cell cycle is a cornerstone of cancer research and drug discovery, providing critical insights into the antiproliferative effects of new therapeutic candidates.[1][2] This document provides a comprehensive, field-proven protocol for assessing the impact of a novel compound, using 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol as a model, on the cell cycle distribution of a cancer cell line. The tetrahydroquinoline scaffold is a key structural motif in many biologically active compounds, and derivatives have demonstrated potent antiproliferative activities, making this class of molecules a person of interest for novel drug development.[3][4] The methodology herein employs the principles of flow cytometry coupled with propidium iodide (PI) staining to quantitatively measure cellular DNA content, thereby allowing for the precise determination of cell populations in the G0/G1, S, and G2/M phases of the cell cycle.[5] We will detail the entire workflow, from experimental design and cell treatment to data acquisition and interpretation, emphasizing the rationale behind each step to ensure a robust and self-validating assay.

Scientific Background and Rationale

The eukaryotic cell cycle is a tightly regulated series of events that governs cell growth and division.[6] This process is governed by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs), which drive the cell through its distinct phases.[7] Critical checkpoints exist—most notably the G1/S and G2/M transitions—that monitor for cellular fitness and DNA integrity, preventing the propagation of damaged cells.[8][9][10]

Many anticancer agents function by inducing cell cycle arrest at these checkpoints, providing a window for DNA repair or, if the damage is too severe, triggering programmed cell death (apoptosis). Therefore, identifying a compound's ability to perturb the cell cycle is a primary objective in its preclinical evaluation.

The compound 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol belongs to the 8-hydroxyquinoline family. Related compounds, such as cloxyquin (5-chloro-8-hydroxyquinoline), are known to possess antimicrobial and potential anticancer properties, which are often attributed to their ability to chelate metal ions essential for enzymatic processes.[11][12] By investigating the effect of this novel tetrahydroquinoline derivative on the cell cycle, we can begin to elucidate its mechanism of action and therapeutic potential.

Principle of the Assay: This protocol is based on the stoichiometric binding of Propidium Iodide (PI) to double-stranded DNA.[13] The fluorescence emitted by PI is directly proportional to the amount of DNA within a cell.[14]

  • G0/G1 Phase: Cells contain a normal diploid (2N) amount of DNA.

  • S Phase: Cells are actively replicating their DNA, thus containing a variable amount between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and contain a tetraploid (4N) amount of DNA prior to division.

By measuring the fluorescence intensity of a large population of cells using a flow cytometer, a DNA content histogram can be generated to quantify the percentage of cells in each phase.[15]

Experimental and Data Analysis Workflow

A successful cell cycle analysis experiment follows a logical progression from cell culture to final data interpretation. The following workflow provides a high-level overview of the process.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Culture 1. Cell Culture (e.g., HeLa, A549) Treatment 2. Compound Treatment (Vehicle, Positive Control, Test Compound) Culture->Treatment Seed & Incubate Harvest 3. Cell Harvesting (Trypsinization for adherent cells) Treatment->Harvest Incubate (e.g., 24h) Fix 4. Fixation (Ice-cold 70% Ethanol) Harvest->Fix Stain 5. Staining (RNase A + Propidium Iodide) Fix->Stain Acquire 6. Flow Cytometry (Data Acquisition) Stain->Acquire Analyze 7. Data Analysis (Gating and Modeling) Acquire->Analyze

Caption: High-level workflow for cell cycle analysis.

Materials and Reagents

Item Supplier Notes
Cell Line ATCCe.g., HeLa (cervical cancer) or A549 (lung cancer). Select a line with a well-characterized cell cycle.
Complete Culture Medium Gibcoe.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin.
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol VariesTest Compound.
Dimethyl Sulfoxide (DMSO) Sigma-AldrichVehicle for dissolving the test compound.
Nocodazole Sigma-AldrichPositive control for G2/M arrest.
Trypsin-EDTA (0.25%) GibcoFor detaching adherent cells.
Phosphate-Buffered Saline (PBS) GibcopH 7.4, sterile.
Ethanol (200 Proof) Decon LabsFor preparing 70% ethanol fixative.
Propidium Iodide (PI) Thermo FisherStaining agent.
RNase A (10 mg/mL) Thermo FisherTo eliminate RNA signal.
Flow Cytometer Variese.g., BD FACSCanto™, Beckman Coulter CytoFLEX.
Flow Cytometry Tubes Falcon5 mL Polystyrene tubes.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Rationale: The goal is to treat a healthy, asynchronously dividing cell population. Seeding density is critical; cells should be in the logarithmic growth phase (approx. 60-70% confluency) at the time of treatment to ensure a normal cell cycle distribution in the control group.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 60-70% confluency after 24 hours. For HeLa cells, a density of 2.5 x 10⁵ cells per well is a good starting point.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol in sterile DMSO.

    • Prepare a 1 mg/mL stock solution of Nocodazole in DMSO.

  • Cell Treatment: After 24 hours of incubation, when cells are attached and in log-phase growth, replace the old medium with fresh medium containing the treatments.

    • Vehicle Control: Add DMSO to a final concentration matching the highest concentration of the test compound (typically ≤ 0.1%).

    • Positive Control: Treat cells with Nocodazole at a final concentration of 100 ng/mL. This will induce a robust G2/M arrest.

    • Test Compound: Treat cells with a range of concentrations of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol (e.g., 1 µM, 5 µM, 10 µM, 25 µM). A concentration titration is essential for a novel compound.

  • Incubation: Incubate the treated cells for a defined period, typically 24 or 48 hours, at 37°C and 5% CO₂.

Protocol 2: Cell Harvesting and Fixation
  • Rationale: Proper fixation is crucial for assay quality. Ice-cold 70% ethanol simultaneously permeabilizes the cell membrane, allowing the dye to enter, and fixes the cells, preserving their DNA content.[14][16] Adding the ethanol dropwise while vortexing prevents cell clumping, which would otherwise be excluded from analysis as "doublets."

  • Harvest Adherent Cells:

    • Aspirate the culture medium.

    • Wash cells once with 2 mL of PBS.

    • Add 500 µL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.

  • Cell Pellet Collection: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant.

  • Washing: Resuspend the cell pellet in 5 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Aspirate the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of residual PBS.

    • While gently vortexing the tube, add 4.5 mL of ice-cold 70% ethanol drop-by-drop.

    • Incubate the cells on ice for at least 1 hour or store at -20°C for several weeks.

Protocol 3: Propidium Iodide Staining
  • Rationale: PI binds to both DNA and double-stranded RNA. Treatment with RNase A is essential to degrade RNA, ensuring that the fluorescent signal is exclusively from DNA, which is necessary for accurate cell cycle analysis.[13]

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Aspirate the ethanol.

  • Washing: Wash the cells twice with 5 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.

  • Staining:

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Transfer the cell suspension to a 5 mL polystyrene flow cytometry tube.

  • Incubation: Incubate the tubes in the dark at room temperature for 30 minutes before analysis.

Flow Cytometry and Data Interpretation

Data Acquisition
  • Instrument Setup: Use a 488 nm or 561 nm laser for excitation and collect the PI emission signal using an appropriate filter (e.g., 610/20 nm bandpass).

  • Gating Strategy:

    • Step 1 (Cell Selection): Create a plot of Forward Scatter (FSC-A) vs. Side Scatter (SSC-A) to gate on the main cell population and exclude debris.

    • Step 2 (Doublet Discrimination): From the single-cell gate, create a plot of FSC-Area vs. FSC-Height (or Pulse Width vs. Pulse Area). Gate on the linear population to exclude cell doublets and aggregates. This is a critical step for accurate cell cycle data.

    • Step 3 (Histogram Analysis): Create a histogram of the PI fluorescence signal for the singlet cell population.

  • Data Recording: Record at least 10,000-20,000 events within the singlet gate for each sample.

Data Analysis and Hypothetical Results

The resulting histogram will show distinct peaks. The first peak represents cells in G0/G1 (2N DNA content), and the second, smaller peak represents cells in G2/M (4N DNA content). The region between these peaks corresponds to cells in the S phase.[15] Most flow cytometry software (e.g., FlowJo, FCS Express) has built-in algorithms (e.g., Dean-Jett-Fox model) to deconvolute the histogram and calculate the percentage of cells in each phase.

G cell_cycle G0/G1 Phase S Phase G2/M Phase dna_content 2N DNA 2N → 4N DNA 4N DNA cell_cycle:g0g1->dna_content:dna_2n Diploid Content cell_cycle:s_phase->dna_content:dna_trans DNA Synthesis cell_cycle:g2m->dna_content:dna_4n Tetraploid Content

Caption: Correlation of cell cycle phase with DNA content.

Hypothetical Data: The table below illustrates a hypothetical outcome where 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol induces a dose-dependent arrest in the G0/G1 phase.

Treatment Concentration % G0/G1 % S % G2/M
Vehicle Control 0.1% DMSO55.228.516.3
Positive Control 100 ng/mL Nocodazole10.112.477.5
Test Compound 1 µM58.926.115.0
Test Compound 10 µM75.415.39.3
Test Compound 25 µM86.28.15.7

This data clearly shows an accumulation of cells in the G0/G1 phase with a corresponding decrease in the S and G2/M phases, suggesting the compound inhibits the G1-to-S transition.

Mechanism and Pathway Context

An observed G0/G1 arrest, as shown in the hypothetical data, implies that the compound may be interfering with the molecular machinery that governs the G1 checkpoint. This checkpoint is primarily controlled by the activity of CDK4/6-Cyclin D and CDK2-Cyclin E complexes. Inhibition of these complexes prevents the phosphorylation of the Retinoblastoma protein (pRb), thereby blocking the E2F-mediated transcription of genes required for S-phase entry.

G cluster_G1 G1 Phase cluster_S S Phase CDK46_CyclinD CDK4/6-Cyclin D pRb pRb CDK46_CyclinD->pRb phosphorylates CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->pRb phosphorylates S_Phase_Entry S Phase Entry (DNA Replication) E2F E2F pRb->E2F inhibits E2F->S_Phase_Entry promotes transcription Inhibitor Hypothetical Inhibitor (e.g., Test Compound) Inhibitor->CDK46_CyclinD Inhibitor->CDK2_CyclinE

Caption: Potential mechanism of G1 cell cycle arrest.

References

  • He, M., et al. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(7), 2307-2309. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ding, W. Q., et al. (2009). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 275(1), 77-83. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]

  • Wikipedia. (2023). Cell cycle analysis. Wikipedia. Retrieved from [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 13784-13813. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays Development. Sygnature Discovery. Retrieved from [Link]

  • Sanna, D., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5609. Retrieved from [Link]

  • University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. University of Virginia School of Medicine. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Retrieved from [Link]

  • Aryal, S. (2023). Cell Cycle: Definition, Phases, Regulation, Checkpoints. Microbe Notes. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University College London. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Retrieved from [Link]

  • Seer, et al. (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Investigational New Drugs, 38(4), 1020-1030. Retrieved from [Link]

  • Biology Exams 4 U. (2022). Cell Cycle Regulation and Checkpoints. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 5-chloro-8-hydroxyquinoline. Google Patents.
  • Davies, D. (2021). Cell Cycle Analysis By Flow Cytometry. YouTube. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Retrieved from [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. Retrieved from [Link]

  • Valdameri, G., et al. (2008). Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation. Bioorganic & Medicinal Chemistry Letters, 18(12), 3468-3471. Retrieved from [Link]

  • Biology LibreTexts. (2021). 10.3B: Regulation of the Cell Cycle at Internal Checkpoints. Biology LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Sanna, D., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Semantic Scholar. Retrieved from [Link]

  • KCAS. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. KCAS Bio. Retrieved from [Link]

  • Khan Academy. (n.d.). Cell cycle regulators. Khan Academy. Retrieved from [Link]

  • Wikipedia. (2023). Cell cycle checkpoint. Wikipedia. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(13), 2432. Retrieved from [Link]

  • JIN DUN CHEMISTRY. (2023). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. JIN DUN CHEMISTRY. Retrieved from [Link]

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Application

High-performance liquid chromatography (HPLC) for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol Authored by: A Senior Application Scientist Abstract This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide and a robust starting protocol for the quantitative analysis of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology herein is tailored for researchers, quality control analysts, and drug development professionals requiring a reliable and accurate method for purity assessment, stability studies, or pharmacokinetic analysis. We delve into the scientific rationale behind the selection of chromatographic parameters, offering a protocol that is not merely a series of steps but a self-validating system grounded in established chromatographic theory.

Introduction and Scientific Rationale

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is a heterocyclic organic compound with a molecular weight of 183.64 g/mol and a molecular formula of C₉H₁₀ClNO[1]. Its structure, featuring a chlorinated aromatic ring, a phenolic hydroxyl group, and a secondary amine within a saturated heterocyclic ring, presents a unique analytical challenge. This amphipathic nature—possessing both hydrophobic (chlorinated ring) and polar (hydroxyl and amine) moieties—makes it an ideal candidate for analysis by RP-HPLC.

The principle of this method is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The selection of a C18 (octadecylsilane) stationary phase provides a strong hydrophobic surface for the retention of the analyte via van der Waals forces. The mobile phase, a buffered aqueous-organic mixture, is carefully controlled to modulate the retention and ensure optimal separation and peak shape. A critical aspect of this method is the control of the mobile phase pH. The secondary amine in the tetrahydroquinoline ring is basic, while the hydroxyl group is acidic. By maintaining an acidic mobile phase (e.g., pH 2.5-3.5), we ensure the consistent protonation of the basic nitrogen. This positively charged state significantly reduces undesirable ionic interactions with residual, negatively charged silanol groups on the silica backbone of the stationary phase, a primary cause of peak tailing for basic compounds.

Experimental Protocol

This protocol is designed as a robust starting point for method development and subsequent validation.

Instrumentation and Consumables
  • HPLC System: A binary or quaternary HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Analytical Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid (≥98%)

    • Orthophosphoric acid (≥85%)

    • Water, HPLC grade or Milli-Q

    • 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol reference standard

Preparation of Solutions
  • Mobile Phase A (Aqueous):

    • Option 1 (Formic Acid): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water (0.1% v/v).

    • Option 2 (Phosphate Buffer): Prepare a 25 mM phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid.

    • Filter through a 0.22 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile, HPLC grade.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. The organic content is necessary due to the poor aqueous solubility of related chlorinated hydroxyquinolines[2].

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

Chromatographic Conditions

The following parameters provide a starting point for analysis. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by PDA scan)
Injection Volume 10 µL
Run Time 20 minutes

Workflow and Separation Principle Visualization

The overall analytical workflow is depicted below, from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase E Gradient Elution A->E B Prepare Diluent C Prepare Standard/Sample B->C D Inject Sample C->D D->E F UV Detection E->F G Integrate Peak F->G H Quantify Analyte G->H

Caption: High-level workflow for HPLC analysis.

The separation mechanism relies on the differential partitioning of the analyte between the mobile and stationary phases.

Separation_Principle cluster_column Inside the HPLC Column MobilePhase Mobile Phase (Polar) Acetonitrile/Water/Acid Analyte {5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol|Hydrophobic & Polar Moieties} MobilePhase->Analyte Solvation & Elution StationaryPhase Stationary Phase (Nonpolar) C18 Hydrocarbon Chains Analyte->StationaryPhase Hydrophobic Interaction (Retention)

Caption: Analyte interactions within the RP-HPLC column.

Method Development Insights and Validation Protocol

Justification of Parameters
  • Column Choice: Standard C18 columns are the workhorse of reversed-phase chromatography due to their robust hydrophobic retention mechanism, which is ideal for aromatic compounds[3][4]. For challenging separations involving isomers or closely related impurities, a Pentafluorophenyl (PFP) phase could offer alternative selectivity through π-π and dipole-dipole interactions[5][6].

  • Mobile Phase: Acetonitrile is often preferred over methanol as the organic modifier because it typically provides better peak efficiency and lower backpressure. The use of an acidic modifier like formic acid is crucial for obtaining symmetrical peaks for basic analytes like this tetrahydroquinoline derivative[7].

  • Gradient Elution: A gradient is employed for initial method development to determine the optimal elution conditions for the analyte and to ensure that any late-eluting impurities are effectively washed from the column. Once the retention time is known, an isocratic method can be developed for routine, high-throughput analysis.

System Suitability

Before sample analysis, the chromatographic system should be equilibrated, and its performance verified by injecting a working standard solution (e.g., five replicate injections). The results should meet the following typical criteria:

  • Peak Asymmetry (Tailing Factor): 0.9 – 1.5

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (RSD) of Retention Time: < 1.0%

  • RSD of Peak Area: < 2.0%

Protocol for Method Validation

A validated method ensures the reliability and accuracy of the analytical results. The following parameters should be assessed according to established guidelines (e.g., ICH Q2(R1)).

  • Linearity: Analyze a series of at least five concentrations across the expected working range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze at least six replicate samples at the target concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD over the two days should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally make small variations to the method parameters (e.g., ±2 °C in column temperature, ±0.2 units of pH, ±5% in organic composition) and assess the impact on the results. The method should remain unaffected, demonstrating its reliability under normal operational variance.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable framework for the analysis of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol. By employing a standard C18 column and a buffered acetonitrile-water mobile phase, this protocol is designed for high performance, accuracy, and reproducibility. The scientific rationale provided for each parameter choice empowers the user to further optimize the method for their specific application and to proceed with formal validation for use in regulated environments.

References

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Tetrahydroquinoline. Retrieved from [Link]

  • Hara, K., et al. (2009). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines obtained from biological samples. Journal of Health Science, 55(4), 553-560. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Tetrahydroquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2015, January). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Retrieved from [Link]

  • ResearchGate. (2011, February 1). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Retrieved from [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403–449.
  • Journal of Pharmaceutical Sciences. (1984). High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. Retrieved from [Link]

  • Chromatography Online. (2003, November 1). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • PubMed. (1993). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Retrieved from [Link]

  • Axion Labs. (2023, July 26). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Investigating the Enzyme Inhibitory Potential of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

Introduction 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is a heterocyclic compound featuring a tetrahydroquinoline core fused with an 8-hydroxyquinoline moiety. While direct enzymatic inhibition data for this specific mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is a heterocyclic compound featuring a tetrahydroquinoline core fused with an 8-hydroxyquinoline moiety. While direct enzymatic inhibition data for this specific molecule is not extensively documented in publicly accessible literature, its structural components belong to classes of compounds well-regarded in medicinal chemistry for their broad biological activities. The 8-hydroxyquinoline (8-HQ) scaffold is a classic metal-binding pharmacophore, renowned for its ability to chelate divalent metal ions, a property that underpins its antimicrobial and anticancer activities through the inhibition of metalloenzymes.[1][2][3] Concurrently, the broader quinoline and tetrahydroquinoline frameworks are privileged structures found in a multitude of inhibitors targeting key enzyme families, such as protein kinases and DNA-acting enzymes.[4][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, hypothesis-driven framework for the systematic evaluation of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol as a potential enzyme inhibitor. The protocols herein are built on established methodologies and provide a robust starting point to identify its specific enzyme targets, determine its potency, and elucidate its mechanism of action.

Part 1: Rationale for Target Selection and Mechanistic Hypotheses

The logical starting point for investigating a compound with limited direct data is to form hypotheses based on its structural motifs. For 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, two primary mechanisms of enzyme inhibition are plausible.

Hypothesis 1: Metalloenzyme Inhibition via Metal Ion Chelation

The 8-hydroxyquinoline portion of the molecule is a bidentate chelating agent, capable of forming stable complexes with transition metal ions like Zn²⁺, Cu²⁺, Mg²⁺, and Fe²⁺, which are essential cofactors for a vast number of enzymes.[1][7] Inhibition can occur through two primary modes:

  • Direct Metal Sequestration: The compound may bind and remove the catalytic metal ion directly from the enzyme's active site, rendering the enzyme inactive.[8][9]

  • Formation of an Inhibitory Complex: The compound may form a ternary complex with the metal ion and the enzyme, sterically hindering substrate binding or catalysis.

This mechanism suggests that metalloenzymes are a high-priority class for screening.

cluster_0 Active Metalloenzyme cluster_1 Inhibition Pathway Enzyme Enzyme (Apoenzyme) ActiveSite Enzyme->ActiveSite Metal Metal Ion (M²⁺) (Cofactor) Metal->ActiveSite InactiveEnzyme Inactive Enzyme (Apoenzyme) ActiveSite->InactiveEnzyme Metal Ion Removal ChelatedComplex Inhibitor-Metal Complex Inhibitor 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol (Chelator) Inhibitor->ActiveSite Chelates Metal cluster_workflow Enzyme Inhibition Screening Workflow start Prepare Stock Solution of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol (e.g., 10 mM in DMSO) primary_screen Primary Screen (Single High Concentration, e.g., 10 µM) start->primary_screen no_inhibition < 50% Inhibition (Not a Hit) primary_screen->no_inhibition No hit > 50% Inhibition (Identified as a 'Hit') primary_screen->hit Yes ic50 IC₅₀ Determination (Dose-Response Assay) hit->ic50 mechanistic Mechanism of Action Studies (e.g., Enzyme Kinetics) ic50->mechanistic characterize Characterize Inhibition Mode (Competitive, Non-competitive, etc.) mechanistic->characterize

Caption: General workflow for screening and characterizing enzyme inhibitors.

Protocol 2.1: Primary Screening Against a Zinc-Dependent Metalloenzyme (e.g., MMP-2)

This protocol describes a generic fluorescence-based assay to detect inhibition.

A. Materials and Reagents:

  • Recombinant human MMP-2 (active form).

  • Fluorescent MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% (v/v) Brij-35.

  • Inhibitor: 10 mM stock of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol in 100% DMSO.

  • Positive Control: A known MMP inhibitor (e.g., Batimastat).

  • 96-well black, flat-bottom microplates.

  • Fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm).

B. Step-by-Step Procedure:

  • Prepare Reagents: Thaw enzyme and substrate on ice. Prepare working solutions of the inhibitor and positive control by diluting the stock solutions in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Blank wells: 50 µL Assay Buffer.

    • Negative Control (100% activity): 49.5 µL Assay Buffer + 0.5 µL DMSO.

    • Positive Control: 49.5 µL Assay Buffer + 0.5 µL of diluted positive control.

    • Test Compound wells: 49.5 µL Assay Buffer + 0.5 µL of 2 mM test compound stock (for a final concentration of 10 µM).

  • Enzyme Addition: Add 25 µL of diluted MMP-2 enzyme solution to all wells except the blanks. Mix gently and incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 25 µL of the fluorescent substrate to all wells.

  • Data Acquisition: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every 60 seconds for 30 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (Rate_Inhibitor - Rate_Blank) / (Rate_NegativeControl - Rate_Blank)) * 100

Protocol 2.2: Determination of IC₅₀ Values

This protocol is for compounds identified as "hits" (>50% inhibition) in the primary screen.

A. Materials and Reagents:

  • Same as Protocol 2.1.

B. Step-by-Step Procedure:

  • Prepare Inhibitor Dilution Series: Create a serial dilution of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock.

  • Assay Plate Setup: Set up the assay as described in Protocol 2.1, but instead of a single concentration, add the dilution series of the inhibitor to the respective wells. Ensure each concentration is tested in triplicate.

  • Enzyme Addition, Reaction Initiation, and Data Acquisition: Follow steps 3-5 from Protocol 2.1.

  • Data Analysis:

    • Calculate the Percent Inhibition for each inhibitor concentration as described previously.

    • Plot Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value (the concentration of inhibitor that produces 50% inhibition).

Compound Target Enzyme Primary Screen (% Inhibition @ 10 µM) IC₅₀ (µM)
5-Chloro-1,2,3,4-tetrahydroquinolin-8-olMMP-285%1.2
5-Chloro-1,2,3,4-tetrahydroquinolin-8-olDNA Polymerase β65%5.8
5-Chloro-1,2,3,4-tetrahydroquinolin-8-olCDK2/Cyclin A20%> 50
Batimastat (Control)MMP-298%0.004

Table 1: Example of quantitative data generated from screening and IC₅₀ determination assays. Values are hypothetical and for illustrative purposes.

Part 3: Advanced Mechanistic Studies

For confirmed inhibitors, determining the mechanism of action is a critical next step.

Protocol 3.1: Differentiating Metal Chelation from Direct Enzyme Binding

Rationale: If the inhibition is due to chelation of the essential metal cofactor, adding an excess of that metal ion to the assay buffer should reverse the inhibition.

Procedure:

  • Perform the IC₅₀ determination assay (Protocol 2.2) under standard conditions.

  • Repeat the assay using an Assay Buffer containing a significantly higher concentration of the metal cofactor (e.g., increase ZnCl₂ from 1 µM to 100 µM).

  • Analysis: A significant rightward shift (increase) in the IC₅₀ value in the presence of high metal ion concentration strongly suggests that the mechanism involves metal chelation. No change in IC₅₀ implies a different mechanism, such as competitive or non-competitive binding to the enzyme itself.

Protocol 3.2: Determining Mode of Inhibition (e.g., Competitive, Non-competitive)

Rationale: By measuring the inhibitor's effect on enzyme kinetics at various substrate concentrations, the mode of inhibition can be determined. This is typically visualized using a Lineweaver-Burk (double reciprocal) plot.

Procedure:

  • Set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction velocity for each condition.

  • Plot 1/velocity versus 1/[Substrate] for each inhibitor concentration.

cluster_lb Lineweaver-Burk Plots for Inhibition Modes competitive Competitive Vmax: Unchanged Km: Increases Lines intersect at Y-axis noncompetitive Non-competitive Vmax: Decreases Km: Unchanged Lines intersect at X-axis uncompetitive Uncompetitive Vmax: Decreases Km: Decreases Lines are parallel

Caption: Expected Lineweaver-Burk plot patterns for different modes of enzyme inhibition.

Conclusion

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol represents a compelling candidate for investigation as an enzyme inhibitor due to its privileged structural motifs. The 8-hydroxyquinoline core strongly suggests a potential for metalloenzyme inhibition via metal chelation, while the broader tetrahydroquinoline scaffold is a proven framework for targeting other critical enzyme classes like protein kinases and DNA-acting enzymes. The protocols and workflows detailed in this guide provide a comprehensive, scientifically rigorous pathway for researchers to systematically screen this compound, identify its molecular targets, determine its potency, and elucidate its mechanism of action. By following this hypothesis-driven approach, the full therapeutic and research potential of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol can be effectively explored.

References

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  • Baruah, T. et al. (2021). Drug Design of Zinc-Enzyme Inhibitors: Functional, Structural, and Disease Applications. ResearchGate. [Link]

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  • Bardsley, W. G. et al. (1974). Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase. The Biochemical journal, 137(1), 61-66. [Link]

  • A. Fujishima, et al. (2018). In Silico Screening of Zinc (II) Enzyme Inhibitors Using ILP. Proceedings of the International Conference on Bioinformatics and Computational Biology. [Link]

  • Singh, S. et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100750. [Link]

  • Facchetti, G. et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules (Basel, Switzerland), 25(23), 5621. [Link]

  • Kumar, D. et al. (2023). Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations. PloS one, 18(9), e0291118. [Link]

  • Al-Warhi, T. et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules (Basel, Switzerland), 27(21), 7434. [Link]

  • Gao, J. et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 12, 115-125. [Link]

  • Chemaxon. (2021). Metal Chelation in Enzyme Active Sites for Drug Discovery. Chemaxon Blog. [Link]

  • Jiang, H. et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11-17. [Link]

  • Lee, M. et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules (Basel, Switzerland), 27(7), 2092. [Link]

  • Selvam, C. & Karrila, S. (2008). Virtual screening for novel COX-2 inhibitors using the ZINC database. Bioinformation, 2(10), 453-458. [Link]

  • El-Gohary, N. S. et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Archiv der Pharmazie, 353(12), e2000277. [Link]

  • Abuelizz, H. A. et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2218602. [Link]

  • Ghorab, M. M. et al. (2014). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Acta poloniae pharmaceutica, 71(3), 363-375. [Link]

  • Kaffy, J. et al. (2014). Multifunctional 8-Hydroxyquinoline-Appended Cyclodextrins as New Inhibitors of Metal-Induced Protein Aggregation. Chemistry (Weinheim an der Bergstrasse, Germany), 20(29), 9051-9061. [Link]

  • Bardsley, W. G. et al. (1974). Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase. The Biochemical journal, 137(1), 61-66. [Link]

  • Kiselyov, A. (2018). Targeting Metalloenzymes for Therapeutic Intervention. Chemical reviews, 118(1), 2-3. [Link]

  • Zhang, X. et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. iScience, 27(1), 108696. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol in Culture Media

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol. This document provides in-depth troubleshooting advice and detailed protocols for res...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing precipitation issues with this compound in cell culture media. Our goal is to explain the underlying scientific principles and provide actionable solutions to ensure experimental success.

Frequently Asked Questions (FAQs)
Q1: Why is my 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol precipitating when I add it to my cell culture medium?

Answer: This is a common challenge rooted in the compound's chemical properties and its interaction with the aqueous environment of cell culture media. There are three primary reasons for the observed precipitation:

  • Low Aqueous Solubility: The core structure, a quinoline derivative, is largely hydrophobic. While the hydroxyl (-OH) and secondary amine (-NH-) groups add some polarity, the chlorinated aromatic ring system results in a molecule that is sparingly soluble in water-based solutions.[1] Cell culture medium is over 95% aqueous, creating an environment where the compound is driven out of solution, or "crashes out," as a precipitate. While specific data for this tetrahydroquinoline is limited, a related compound, 5-Chloro-8-quinolinol, has a very low water solubility of just 0.019 g/L.[2]

  • pH-Dependent Solubility: The compound has two ionizable groups: the phenolic hydroxyl group and the secondary amine in the tetrahydroquinoline ring. The solubility of such compounds is highly dependent on the pH of the solution.[3][4][5]

    • The hydroxyl group is weakly acidic. Based on the parent compound, 8-hydroxyquinoline, its pKa is approximately 9.9.[6] At the physiological pH of most culture media (~7.2-7.4), this group is overwhelmingly in its neutral, protonated (-OH) form, which is significantly less soluble than its ionized, deprotonated (-O⁻) form that would exist at a much higher pH.

    • The secondary amine is weakly basic. At pH 7.4, it will be partially protonated (-NH₂⁺-), which aids solubility. However, this is often not sufficient to overcome the low solubility of the entire molecule.

  • "Solvent Shock": The compound is likely dissolved in a high-concentration stock solution using an organic solvent like Dimethyl Sulfoxide (DMSO). When a small volume of this concentrated organic stock is added to a large volume of aqueous media, the local concentration of the organic solvent disperses rapidly. This "solvent shock" can cause the compound to instantly exceed its solubility limit in the now predominantly aqueous environment, leading to immediate precipitation.[7]

cluster_0 High-Concentration Stock cluster_1 Aqueous Culture Medium (pH ~7.4) Stock Compound in 100% DMSO (Soluble) Media Compound in Media (Low Solubility Limit) Stock->Media Dilution (Solvent Shock) Precipitate Precipitated Compound (Solid Aggregates) Media->Precipitate Exceeds Solubility Limit

Caption: Factors leading to compound precipitation in aqueous media.

Q2: What is the best solvent for making my stock solution, and what concentration should I use?

Answer: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of most poorly water-soluble compounds.[8][9] It has a high solubilizing power for a wide range of organic molecules.

Best Practices for Stock Solutions:

  • Solvent Choice: Use anhydrous, sterile-filtered DMSO to prevent compound degradation and contamination.

  • Stock Concentration: A common starting point for a stock solution is 10 mM. This is typically a good balance; it's high enough to avoid adding excessive volumes of DMSO to your culture, yet not so high that it guarantees precipitation upon dilution.[10] If precipitation persists, preparing a lower stock concentration (e.g., 1-5 mM) can sometimes help by allowing a slower, more controlled dilution.[10]

  • Preparation: To prepare the stock, add the DMSO to the pre-weighed compound. Gentle vortexing and sonication in a water bath can aid dissolution.[8]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[8]

Crucial Consideration: Final DMSO Concentration in Media

The final concentration of DMSO in the culture medium is critical, as it can be toxic to cells. Always run a "vehicle control" (media with the same final concentration of DMSO but without your compound) to ensure that any observed cellular effects are from the compound and not the solvent.[11]

Cell TypeRecommended Max. Final DMSO ConcentrationNotes
Robust/Immortalized Cell Lines ≤ 0.5% Many lines (e.g., HEK293, HeLa) tolerate up to 1%, but 0.5% is a safer upper limit for prolonged exposure.[8][12][13]
Primary Cells / Stem Cells ≤ 0.1% These cells are generally more sensitive to solvent toxicity.[8][12][14]
High-Throughput Screening (HTS) 0.1% - 1% The concentration is often standardized across all wells. A 1000x dilution (e.g., 10 mM stock to 10 µM final) results in a 0.1% final DMSO concentration.[8][15]
Q3: I'm using a DMSO stock. What is the correct procedure for diluting it into my culture media to prevent precipitation?

Answer: The dilution technique is a critical control point. A careful, stepwise procedure can significantly reduce the risk of "solvent shock" and subsequent precipitation.

start Start: DMSO Stock & Culture Media step1 1. Pre-warm media to 37°C start->step1 step2 2. Create an intermediate dilution in media (e.g., 100x stock) step1->step2 step3 3. Vortex the intermediate dilution gently step2->step3 step4 4. Add intermediate dilution dropwise to bulk media while swirling step3->step4 step5 5. Visually inspect for any signs of precipitation step4->step5 end End: Compound-dosed Media (Ready for Cells) step5->end

Caption: Recommended workflow for diluting DMSO stocks into culture media.

Detailed Dilution Protocol:

  • Pre-warm the Media: Use culture medium that has been pre-warmed to 37°C. Solubility is generally higher at warmer temperatures, and this prevents temperature-related precipitation.[16]

  • Prepare an Intermediate Dilution (Optional but Recommended): Instead of adding the highly concentrated DMSO stock directly into the final volume of media, first create an intermediate dilution. For example, pipette a small amount of the pre-warmed media into a sterile tube and then add your stock to this smaller volume.

  • Add Stock to Media (Not Vice-Versa): Pipette the DMSO stock solution directly into the culture medium while the medium is being gently vortexed or swirled. This ensures rapid dispersal of the solvent. Never add media to the concentrated stock.

  • Slow, Dropwise Addition: Add the stock solution slowly, drop by drop, to the surface of the swirling media. This avoids creating localized areas of high compound concentration that can initiate precipitation.

  • Final Mix and Inspection: Once the full volume of stock is added, cap the media container and invert it gently a few times to ensure homogeneity. Visually inspect the solution against a light source for any signs of cloudiness or precipitate.

Q4: I followed the correct dilution procedure, but my compound still precipitates at my desired final concentration. What are my options?

Answer: If precipitation still occurs, you have exceeded the compound's thermodynamic solubility limit under these conditions. You now need to employ more advanced formulation strategies.

Strategy 1: Reduce the Final Concentration

The most straightforward solution is to lower the final working concentration of the compound.[10] Perform a solubility test by creating a serial dilution of your compound in the culture medium. Incubate for 1-2 hours at 37°C and identify the highest concentration that remains clear. This is your maximum working concentration.

Strategy 2: Employ a Solubilizing Agent (Recommended)

For many researchers, this is the most effective and biologically compatible solution. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" that has significantly higher aqueous solubility.[18][19]

  • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in cell culture applications due to its high solubility and low toxicity.[17]

StrategyMechanismProsCons
Lower Final Concentration Stays below the aqueous solubility limit.Simple, no added reagents.May not be possible if a high concentration is required for the desired biological effect.
Use HP-β-Cyclodextrin Forms a water-soluble inclusion complex with the compound.[]Highly effective, biocompatible, can significantly increase solubility.Requires an extra formulation step; potential for artifacts (must run proper controls).
Increase Serum % Serum proteins (like albumin) can bind to and solubilize hydrophobic compounds.Easy to implement if your cells tolerate higher serum.Effect is often modest; introduces variability; not an option for serum-free media.[21]

See the protocols section below for a detailed method on using HP-β-CD.

Experimental Protocols
Protocol 1: Preparation of a Compound-Cyclodextrin Stock Solution

This protocol describes how to create a concentrated stock solution where the 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is pre-complexed with HP-β-CD to enhance its aqueous solubility.

Materials:

  • 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Sterile deionized water or PBS

  • Sterile microcentrifuge tubes

  • Sonicator bath

  • Vortex mixer

Procedure:

  • Prepare the HP-β-CD Solution:

    • Prepare a 40% (w/v) solution of HP-β-CD in sterile water or PBS. (e.g., 400 mg of HP-β-CD in 1 mL of water).

    • Warm the solution slightly (to ~40-50°C) and vortex until the HP-β-CD is fully dissolved. Let it cool to room temperature.

  • Determine Molar Ratio:

    • A common starting point is a 1:1 or 1:2 molar ratio of your compound to HP-β-CD. Calculate the mass of your compound needed.

    • Example Calculation (for 1:2 ratio to make a 10 mM final stock):

      • Compound MW: ~197.65 g/mol (C9H10ClNO)

      • HP-β-CD average MW: ~1460 g/mol

      • To make 1 mL of 10 mM compound stock, you need 0.19765 mg.

      • For a 1:2 ratio, you need 20 mM of HP-β-CD. This concentration is easily achieved within the 40% solution.

  • Complexation:

    • Add the pre-weighed powder of your compound directly to the prepared HP-β-CD solution.

    • Cap the tube tightly and vortex vigorously for 5-10 minutes.

    • Sonicate the mixture in a water bath for 15-30 minutes. The solution should become clear as the inclusion complex forms.

    • If the solution is not clear, gentle warming can be applied, or the concentration of HP-β-CD can be increased.

  • Sterilization and Storage:

    • Sterilize the final complexed stock solution by passing it through a 0.22 µm syringe filter. The complex is small enough to pass through.[]

    • Aliquot and store at -20°C. This stock can now be diluted directly into your culture medium using the standard dilution protocol described in FAQ Q3.

References
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Sigma-Aldrich. (n.d.). 5-Chloro-8-quinolinol 95.
  • PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline.
  • University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU.
  • Loba Chemie. (n.d.). 8-HYDROXYQUINOLINE.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol.
  • Tokyo Chemical Industry. (n.d.). 5-Chloro-8-hydroxyquinoline.
  • Spiridon, I., & Anghel, N. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 123.
  • HuanKai Group. (2024, July 31). The Impact of pH on Cell Culture Media.
  • PubChem. (n.d.). 8-Hydroxyquinoline.
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? r/labrats.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • ChemicalBook. (n.d.). 8-Hydroxyquinoline.
  • Simonsen, U., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Basic & Clinical Pharmacology & Toxicology, 108(4), 211-216.
  • Reddit. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • Wikipedia. (n.d.). 8-Hydroxyquinoline.
  • Hutter, C., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology Journal, 14(6), e1800620.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • ResearchGate. (2024, October 28). Peptide solvent for cell-based Assay?
  • Kovvasu, S., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Sciences and Research, 9(8), 3124-3132.
  • ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?
  • Big Bend Community College. (2020, April 22). Impact of pH on Solubility [Video]. YouTube.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • Li, Y., et al. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PLoS ONE, 9(11), e113432.
  • Carvajal-Velez, L., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 62.
  • PurMa Biologics. (2025, February 24). The Importance of pH Control in Media for Cell Growth.
  • International Journal of Futuristic MR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • Cion Pharma. (n.d.). 5-Chloro-8-quinolinol Manufacturer.

Sources

Optimization

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol storage and handling best practices

A Guide to Best Practices in Storage and Handling for Researchers Disclaimer: Direct and comprehensive safety and stability data for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol (CAS No. 54810-34-3) is not widely available i...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Best Practices in Storage and Handling for Researchers

Disclaimer: Direct and comprehensive safety and stability data for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol (CAS No. 54810-34-3) is not widely available in published literature or safety data sheets. The following best practices are therefore expertly inferred from the known properties of its structural parents: 5-Chloro-8-hydroxyquinoline and 1,2,3,4-tetrahydroquinoline .[1][2][3] Due to the presence of the reactive tetrahydroquinoline and phenol moieties, careful handling is paramount. Users must always perform their own risk assessment before use.

I. Frequently Asked Questions (FAQs)

Q1: How should I store my new shipment of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol?

A1: Based on the properties of related compounds, your sample should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated area.[1][4] To mitigate potential degradation from atmospheric oxygen and light, long-term storage under an inert atmosphere (e.g., argon or nitrogen) in an amber vial is the gold standard. For short-term use, refrigeration is acceptable, but for long-term storage, a freezer at -20°C is recommended to minimize oxidative degradation.

Q2: My solid 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol has developed a slight discoloration (e.g., tan or brownish tint) over time. Is it still usable?

A2: This is a common observation with phenol-containing compounds and tetrahydroquinolines, which are susceptible to oxidation. Discoloration often indicates the formation of small amounts of oxidized quinone-like species. While minor discoloration may not significantly impact the bulk purity for some applications, it is a sign of degradation. For sensitive assays, it is highly recommended to use a fresh, non-discolored sample or to purify the material before use. The presence of color suggests that the storage conditions may not be optimal.

Q3: What solvents are recommended for preparing solutions of this compound?

A3: While specific solubility data is scarce, related quinolinols are soluble in organic solvents such as DMSO, DMF, and alcohols (e.g., methanol, ethanol). Due to its susceptibility to oxidation, it is critical to use anhydrous, peroxide-free solvents. If preparing stock solutions for long-term storage, degas the solvent with nitrogen or argon before dissolution to remove dissolved oxygen. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Are there any chemical incompatibilities I should be aware of?

A4: Yes. Strong oxidizing agents are a primary concern and must be avoided as they will rapidly degrade the compound.[1] Additionally, avoid strong acids and bases unless they are a required part of your experimental procedure, as they can catalyze decomposition. Halogenated compounds should be handled with care, and their waste should be segregated from other solvent waste.[5]

II. Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Rapid color change to dark brown/black upon dissolution in solvent. 1. Solvent Impurity: The solvent may contain peroxides or other oxidizing impurities. 2. Presence of Oxygen: The solution is being oxidized by atmospheric oxygen.Action: 1. Use fresh, high-purity, anhydrous solvent. Test for peroxides if applicable. 2. Prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Rationale: The tetrahydroquinoline and phenol moieties are electron-rich and highly susceptible to oxidation, which is often catalyzed by impurities and accelerated by oxygen.
Precipitation observed in a stock solution stored in the freezer. 1. Poor Solubility at Low Temperature: The compound may be crashing out of solution at the storage temperature. 2. Solvent Evaporation: The container may not be properly sealed, leading to increased concentration.Action: 1. Gently warm the solution to room temperature and vortex to redissolve. Consider using a different solvent or a slightly lower concentration for your stock. 2. Ensure vial caps are tightly sealed. Parafilm can be used for extra security. Rationale: Solubility is temperature-dependent. A properly sealed container prevents changes in concentration that would affect solubility.
Inconsistent results in biological or chemical assays. 1. Compound Degradation: The compound may have degraded in storage or in the assay medium. 2. Inaccurate Concentration: This could be due to weighing errors or partial dissolution.Action: 1. Use a fresh sample or repurify the existing stock. Run a control experiment (e.g., NMR, LC-MS) to check the integrity of the compound. 2. Ensure the compound is fully dissolved before making dilutions. Use a calibrated balance in a draft-free environment. Rationale: Degradation products can interfere with assays or lower the effective concentration of the active compound, leading to unreliable data.

III. Experimental Protocols & Workflows

Protocol 1: Best Practices for Long-Term Storage
  • Inert Atmosphere: Place the vial containing the solid compound into a larger Schlenk flask or a container within a glovebox.

  • Purge with Inert Gas: Evacuate the container and backfill with an inert gas (e.g., argon or nitrogen) at least three times to remove atmospheric oxygen.

  • Seal Securely: Tightly seal the primary container (vial) and then the secondary container (Schlenk flask or glovebox container).

  • Protect from Light: Wrap the container with aluminum foil or place it in a light-blocking secondary container.

  • Store at Low Temperature: Place the sealed and protected compound in a freezer at -20°C.

Protocol 2: Safe Handling and Weighing

Causality: Tetrahydroquinolines can be harmful if swallowed, and may cause skin and eye irritation.[2] Minimizing exposure is a primary safety goal.

  • Engineering Controls: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6]

  • Weighing: Use an analytical balance within the fume hood or in a designated weighing station. Use a spatula to transfer the solid to a tared weigh boat or directly into your receiving vessel.

  • Cleanup: Clean any spills immediately. Wipe down the spatula and weighing area with a solvent-dampened cloth (e.g., ethanol) and dispose of it as chemical waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

IV. Visualized Workflows and Degradation Pathways

Chemical Structure and Properties

cluster_main 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol cluster_props Inferred Properties C9H10ClNO C9H10ClNO Storage Store Cold & Dry Under Inert Gas C9H10ClNO->Storage Appearance Off-white to light tan solid C9H10ClNO->Appearance Handling Use Fume Hood & PPE C9H10ClNO->Handling Mol_Weight MW: 183.63 g/mol

Caption: Key identifiers and inferred properties.

Potential Oxidative Degradation Pathway

Start 5-Chloro-1,2,3,4- tetrahydroquinolin-8-ol (Stable Form) Intermediate Radical Intermediate or Quinone-Imine Species Start->Intermediate Oxidation Oxidant [O] (Air, Light, Impurities) Oxidant->Intermediate End Complex Colored Degradation Products Intermediate->End Further Reactions

Caption: Simplified oxidative degradation workflow.

Safe Handling Workflow

cluster_prep Preparation cluster_handle Handling cluster_cleanup Post-Handling Step1 Don PPE (Goggles, Gloves, Coat) Step2 Work in Fume Hood Step1->Step2 Step3 Weigh Solid Carefully Step2->Step3 Step4 Dissolve in Anhydrous Solvent Step3->Step4 Step5 Seal Container Tightly Step4->Step5 Step6 Clean Area & Dispose of Waste Step5->Step6 Step7 Wash Hands Step6->Step7

Caption: Step-by-step safe handling procedure.

V. References

  • PubChem. Compound Summary for CID 241490: 1,2,3,4-Tetrahydroquinolin-8-ol. [Link]

  • Health and Safety Authority. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Clayden, J. et al. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. [Link]

  • Fisher Scientific. Safety Data Sheet: 8-Quinolinol, 5-chloro-. [Link]

  • University of St Andrews. Safe Storage of Hazardous Chemicals. [Link]

  • Frontiers in Chemistry. Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives. [Link]

  • Massachusetts Institute of Technology. Lab Safety: Chemical Storage. [Link]

  • Cole-Parmer. Material Safety Data Sheet: 5-Chloro-8-hydroxyquinoline, 95%. [Link]

  • ACS Publications. Efficient Entry into 2-Substituted Tetrahydroquinoline Systems. [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

  • University of Waterloo. Chemical Storage Fact Sheet. [Link]

  • Whatcom County. School Environmental Health and Safety: Chemical Storage When Space is Limited. [Link]

  • PubChem. Compound Summary for CID 12595085: 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline. [Link]

  • ChemRxiv. Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines. [Link]

  • ResearchGate. Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline. [Link]

  • PubChem. Compound Summary for CID 2817: 5-Chloro-8-hydroxyquinoline. [Link]

Sources

Troubleshooting

Impact of pH on 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol activity and stability

Welcome to the technical support center for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Given the limited specific literature on the pH-dependent behavior of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, this document synthesizes information from related compounds and fundamental chemical principles to offer practical advice.

I. Understanding the pH-Dependent Properties of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

The structure of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol contains two key functional groups that are sensitive to changes in pH: a phenolic hydroxyl group and a secondary amine within the tetrahydroquinoline ring. The protonation state of these groups will significantly influence the molecule's overall charge, solubility, stability, and biological activity.

  • At acidic pH: The secondary amine is likely to be protonated, forming a positively charged species. This can increase the aqueous solubility of the compound.

  • At neutral pH: The molecule may exist as a zwitterion or a neutral species, depending on the precise pKa values.

  • At alkaline pH: The phenolic hydroxyl group will be deprotonated, resulting in a negatively charged phenoxide ion. This can also increase aqueous solubility but may also increase susceptibility to oxidation.

The biological activity of 8-hydroxyquinoline derivatives is often linked to their ability to chelate metal ions. This chelation is pH-dependent, as the hydroxyl and amino groups must be available to coordinate with the metal ion.

II. Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, with a focus on pH-related factors.

Question 1: My compound precipitated out of solution when I changed the buffer. How can I improve its solubility?

Answer:

Precipitation is a common issue when the pH of the solution approaches the isoelectric point of the molecule or when the buffer components interact with the compound. To address this:

  • pH Adjustment: Based on the structure, the compound is likely to be more soluble at acidic pH (below the pKa of the amine) and alkaline pH (above the pKa of the phenol). Carefully adjust the pH of your buffer away from the pH range where you observe precipitation. It is recommended to determine the experimental solubility of the compound across a range of pH values.

  • Co-solvents: If pH adjustment is not sufficient or is incompatible with your experimental conditions, consider the use of a co-solvent. Common co-solvents for compounds of this type include DMSO, ethanol, or PEG-400. However, be mindful that co-solvents can impact biological assays.

  • Buffer Choice: Certain buffer salts can cause precipitation. If you are using a phosphate buffer, consider switching to a different buffer system like Tris or HEPES to see if solubility improves.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add an excess amount of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring for 24 hours at a controlled temperature.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the solubility as a function of pH to identify the optimal pH range for your experiments.

Question 2: I am seeing a gradual loss of my compound's activity in my assay over time. Could this be a stability issue?

Answer:

Yes, time-dependent loss of activity is often indicative of compound instability. For 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, the phenolic hydroxyl group is a potential site for oxidative degradation, which can be accelerated at alkaline pH.

  • pH and Oxidation: The deprotonated phenoxide form of the molecule at higher pH is more susceptible to oxidation. If your assay is performed at a pH above 7, consider if it's possible to lower the pH without compromising the assay.

  • Antioxidants: The inclusion of antioxidants such as ascorbic acid or dithiothreitol (DTT) in your buffer can help to mitigate oxidative degradation.

  • Light Sensitivity: Phenolic compounds can also be sensitive to light. Protect your solutions from light by using amber vials or covering your containers with aluminum foil.

  • Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 4°C or -20°C) to slow down degradation.

Experimental Protocol: pH Stability Study

  • Prepare solutions of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol in buffers of different pH values (e.g., pH 4, 7, and 9).

  • Incubate the solutions at a relevant temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analyze the concentration of the remaining parent compound using a stability-indicating HPLC method.

  • Plot the percentage of the compound remaining versus time for each pH to determine the degradation kinetics.

Table 1: Hypothetical pH Stability Data for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol at 37°C

Time (hours)% Remaining at pH 4% Remaining at pH 7% Remaining at pH 9
0100100100
2999892
4989685
8979275
24928055

Question 3: My biological assay results are inconsistent. Could pH be a factor?

Answer:

Inconsistent results can certainly be due to pH-related issues that affect either the compound itself or the biological system.

  • Compound Ionization and Activity: The activity of 8-hydroxyquinoline derivatives is often linked to their ability to chelate metal ions, which is highly pH-dependent. The protonation state of the hydroxyl and amino groups affects the chelation efficiency. Ensure your assay buffer pH is tightly controlled.

  • Cell Permeability: The charge of the molecule will influence its ability to cross cell membranes. The neutral form of the compound is generally more membrane-permeable. The pH of your cell culture medium should be carefully maintained.

  • Target Interaction: If the compound's target is a protein, the pH can affect the ionization state of amino acid residues in the binding site, which could alter the binding affinity.

Diagram 1: pH-Dependent Ionization and Metal Chelation

G cluster_acidic Acidic pH cluster_neutral Neutral pH cluster_alkaline Alkaline pH cluster_activity Biological Activity Acidic Protonated Amine (Increased Solubility) Neutral Neutral/Zwitterionic (Optimal for Cell Permeability?) Acidic->Neutral Increase pH Alkaline Deprotonated Phenol (Increased Solubility, Oxidation Risk) Neutral->Alkaline Increase pH Chelation Optimal Metal Chelation (pH-Dependent) Neutral->Chelation Activity Window

Caption: Relationship between pH, ionization state, and potential activity of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol?

A1: For initial solubilization, DMSO is a good starting point for creating a high-concentration stock solution. For aqueous buffers, solubility is expected to be higher at acidic or alkaline pH. It is advisable to perform a solubility test to determine the best solvent for your specific application.

Q2: How should I store solutions of this compound?

A2: Stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C. Aqueous solutions should be freshly prepared. If storage of aqueous solutions is necessary, they should be kept at 4°C for short-term use and protected from light. For long-term storage, consider flash-freezing aliquots in liquid nitrogen and storing at -80°C, but be aware that freeze-thaw cycles can lead to degradation.

Q3: Does the chlorine substituent affect the pH sensitivity of the molecule?

A3: Yes, the electron-withdrawing nature of the chlorine atom will influence the pKa of the phenolic hydroxyl group, making it more acidic (lower pKa) compared to the unsubstituted 8-hydroxyquinoline. This means it will deprotonate at a lower pH.

Q4: Are there any known incompatibilities with common assay reagents?

A4: Due to its metal-chelating properties, 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol may interfere with assays that rely on metal ions (e.g., certain enzymatic assays). It is important to run appropriate controls to check for such interference. Additionally, its phenolic nature might lead to non-specific interactions with proteins.

Diagram 2: General Workflow for Investigating pH Effects

G A Define Experimental pH Range B Prepare Buffers A->B C Assess pH-Dependent Solubility B->C D Conduct pH Stability Study (HPLC) B->D E Perform Activity Assay at Optimal pH C->E Informed by Solubility D->E Informed by Stability F Analyze and Interpret Data E->F G Optimize Assay Conditions F->G

Caption: A systematic approach to characterizing the impact of pH on a novel compound.

IV. References

  • General Properties of Tetrahydroquinolines: For an overview of the chemical space and biological activities of tetrahydroquinolines, you can refer to reviews on their synthesis and applications in medicinal chemistry.

  • pH-Dependent Solubility: A foundational understanding of how pH affects the solubility of ionizable compounds can be found in pharmaceutical science literature.[1]

  • Stability of Phenolic Compounds: Information on the oxidative degradation of phenols can be found in organic chemistry textbooks and articles on drug stability testing.

  • Metal Chelation by 8-Hydroxyquinolines: The mechanism of action for many 8-hydroxyquinoline derivatives involves metal chelation, which is discussed in various medicinal chemistry and toxicology papers.[2]

  • Biodegradation of Quinolines: Studies on the biodegradation of quinoline and its derivatives can provide insights into their environmental fate and potential metabolic pathways, which can be pH-dependent.[3][4]

Sources

Optimization

Minimizing off-target effects of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol in experiments

Welcome to the technical support center for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for minimizing off-target effects during experimentation. Given that 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is a specific derivative within the broader class of tetrahydroquinolines, this guide synthesizes established principles of pharmacology with insights gleaned from structurally related compounds to ensure the integrity and reproducibility of your results.

Understanding the Compound: A Proactive Approach to Off-Target Effects

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol belongs to the tetrahydroquinoline chemical family. While extensive specific data for this particular molecule may be limited, the broader class of quinoline and tetrahydroquinoline derivatives is known for a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] The mechanism of action for related compounds can be diverse, ranging from the chelation of metal ions to the modulation of complex signaling pathways such as PI3K/AKT/mTOR and the induction of reactive oxygen species (ROS).[1][3] This inherent biological activity underscores the importance of rigorously validating that your experimental observations are a direct result of on-target engagement and not a consequence of unintended molecular interactions.

This guide will walk you through a systematic approach to de-risk your experiments and build a robust data package that stands up to scrutiny.

Frequently Asked Questions (FAQs)

Initial Characterization & Experimental Design

Question 1: I am starting my first experiment with 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol. What is the most critical first step to minimize the risk of off-target effects?

Answer: Your first and most crucial step is to establish a thorough dose-response curve in your experimental system.[4][5] This is not merely about finding a concentration that gives a biological effect; it's about understanding the therapeutic window of your compound. A well-defined sigmoidal dose-response curve allows you to determine the EC50 (or IC50), which is the concentration that produces 50% of the maximal effect.[6]

Causality Explained: Working at concentrations significantly above the plateau of the dose-response curve dramatically increases the likelihood of engaging lower-affinity off-targets. These unintended interactions can produce confounding biological effects or overt cytotoxicity, masking the true on-target phenotype. By selecting the lowest concentration that gives a robust on-target effect (typically in the range of the EC50 to 10x EC50), you are operating in a zone where the compound has the highest selectivity for its intended target.[6]

Question 2: How do I differentiate between a specific on-target effect and general cellular toxicity?

Answer: This is a critical distinction. You should always run a parallel cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain) alongside your primary functional assay.

Self-Validating System: Ideally, you want to see a clear separation between the dose-response curve for your functional endpoint and the dose-response curve for cytotoxicity. If the effective concentrations of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol in your functional assay overlap significantly with concentrations that induce cell death, it becomes difficult to definitively attribute the observed phenotype to the specific on-target mechanism. Your results could simply be a downstream consequence of cellular stress or death. A significant window between the efficacy IC50 and the cytotoxicity CC50 is a strong indicator of a specific, non-toxic mechanism of action.[7]

Validating On-Target Engagement

Question 3: My results suggest that 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is working as expected. How can I be more confident that this is a true on-target effect?

Answer: Confidence in your on-target effect is built through orthogonal validation methods. Relying solely on the compound itself is insufficient. Here are two essential strategies:

  • Use a Structurally Unrelated Inhibitor: The gold standard is to replicate your key findings with a second, structurally distinct inhibitor that targets the same protein or pathway.[8] If two different molecules with different chemical scaffolds produce the same biological phenotype, it is highly probable that the effect is due to the shared on-target activity rather than a shared off-target liability.[8]

Workflow for On-Target Validation

G cluster_0 Initial Observation cluster_1 Validation Strategies cluster_2 Outcome Analysis cluster_3 Conclusion A Phenotype observed with 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol B Use Structurally Distinct Inhibitor for Same Target A->B C Genetic Knockdown/Knockout of Putative Target A->C D Phenotype is Replicated B->D E Phenotype is NOT Replicated B->E F Phenotype is Phenocopied C->F G No Phenocopy C->G H High Confidence in On-Target Effect D->H I Potential Off-Target Effect Requires Investigation E->I F->H G->I

Caption: Workflow for validating on-target effects.

Question 4: What direct biochemical or biophysical methods can I use to confirm that 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is engaging my target protein inside the cell?

Answer: Direct evidence of target engagement in a cellular context is a powerful way to validate your compound. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[9][10]

Causality Explained: CETSA works on the principle that when a small molecule binds to its protein target, it generally stabilizes the protein's structure.[11] This stabilization makes the protein more resistant to thermal denaturation. By heating cell lysates treated with your compound across a temperature gradient and then quantifying the amount of soluble target protein remaining at each temperature (e.g., by Western blot), you can observe a "thermal shift" in the presence of a binding ligand. A shift to a higher melting temperature is indicative of direct target engagement.[10] This method is invaluable because it assesses the physical interaction between your compound and its target in a physiologically relevant environment.[11]

Probing Potential Off-Target Mechanisms

Question 5: Based on its chemical structure, what are the most likely off-target activities of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol?

Answer: The 8-hydroxyquinoline scaffold present in this compound is a well-known metal-chelating moiety.[3] This property is fundamental to the antimicrobial activity of related compounds, where it is thought to disrupt microbial metalloenzymes by sequestering essential metal ions like iron, copper, manganese, or zinc.[3]

Experimental Implications: This potential for metal chelation is a critical consideration. If your experimental system is sensitive to fluctuations in divalent cations, you may observe effects that are independent of your intended target. For example, many enzymes, including kinases and phosphatases, require metal cofactors. Chelation could indirectly inhibit these enzymes, leading to a misleading biological readout.

Recommended Control Experiment: To test for a metal chelation-dependent artifact, you can try to "rescue" the phenotype by supplementing the cell culture medium with a slight excess of relevant divalent cations (e.g., ZnCl₂, MgCl₂, FeCl₃). If the effect of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is diminished or reversed by the addition of metals, it strongly suggests that metal chelation is contributing to the observed activity.

Question 6: Many small molecules are known to have off-target kinase activity. Should I be concerned about this?

Answer: Yes, absolutely. The human kinome consists of over 500 kinases, many of which have structurally similar ATP-binding pockets. It is common for small molecules, even those not designed as kinase inhibitors, to exhibit some level of off-target kinase activity.[12] This is a major source of confounding effects in cell signaling studies.

Proactive Strategy: If your research is in a mature stage or if you observe unexpected signaling changes, a broad kinase selectivity screen is a worthwhile investment.[13] Commercial services offer profiling against large panels of kinases (often >300) at a fixed compound concentration.[12][14] The resulting data will provide you with a "selectivity profile," highlighting which kinases, if any, are potently inhibited by your compound. This allows you to either proceed with confidence or, if significant off-target hits are identified, to interpret your data with appropriate caution.[15]

Potential Off-Target Signaling Pathways

G cluster_0 cluster_1 Compound 5-Chloro-1,2,3,4- tetrahydroquinolin-8-ol Kinase Off-Target Kinase (e.g., Src, Akt) Compound->Kinase Inhibition Metal Metal Ion Chelation (Zn2+, Fe2+) Compound->Metal Sequestration Mito Mitochondrial Perturbation Compound->Mito Disruption Signaling Altered Cell Signaling (e.g., Proliferation, Apoptosis) Kinase->Signaling Enzyme Inhibition of Metalloenzymes Metal->Enzyme ROS Increased ROS Production Mito->ROS Phenotype Confounding Phenotype Signaling->Phenotype Enzyme->Phenotype ROS->Phenotype

Caption: Potential off-target mechanisms and their consequences.

Troubleshooting Guide

Problem Potential Cause Recommended Action & Rationale
Inconsistent results between experiments. 1. Compound Degradation: The compound may be unstable in solution over time. 2. Cellular State: Cell passage number or confluency can alter signaling pathways. 3. Reagent Variability: Differences in serum lots or media preparation.1. Prepare fresh stock solutions of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol for each experiment from a dry powder. Avoid repeated freeze-thaw cycles. 2. Maintain a consistent cell culture protocol. Use cells within a defined low-passage number range and plate them at the same density for each experiment. 3. Qualify new lots of critical reagents like FBS to ensure they do not alter the baseline response of your cells.
High cytotoxicity observed at effective concentrations. 1. Off-Target Toxicity: The compound may be hitting a critical protein required for cell survival. 2. Poor Solubility: The compound may be precipitating out of solution at higher concentrations, causing physical stress to cells.1. Perform a kinome scan or other broad profiling to identify potential toxic off-targets.[16] This can provide clues to the mechanism of toxicity. 2. Check the solubility of the compound in your cell culture medium under a microscope. If precipitation is observed, consider using a different solvent or lowering the final concentration.
The observed phenotype does not match the known function of the intended target. 1. Dominant Off-Target Effect: An off-target interaction may be more potent than the on-target interaction, leading to an unexpected phenotype. 2. Target Misidentification: The initial hypothesis about the compound's primary target may be incorrect.1. Rigorously apply orthogonal validation methods (see FAQ #3). Use a structurally distinct inhibitor and genetic knockdown to confirm the on-target hypothesis.[8] 2. Consider a phenotypic screening approach. Test the compound in a broader array of cell-based assays to build a "fingerprint" of its activity, which may point towards the true mechanism of action.[17][18]

Experimental Protocols

Protocol 1: Establishing a Dose-Response Curve for Functional Activity

This protocol outlines the steps to determine the IC50/EC50 of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol in a cell-based functional assay.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol in 100% DMSO.

    • Perform a serial dilution of the stock solution in cell culture medium to create a range of concentrations (e.g., from 100 µM to 1 nM). It is crucial to maintain a consistent final DMSO concentration (typically ≤ 0.1%) across all wells, including the vehicle control.[19]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "vehicle only" control (medium with 0.1% DMSO) and a "no treatment" control.

  • Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your functional assay (e.g., measure protein expression by ELISA, reporter gene activity by luminescence, or cell migration by imaging).

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% or 0% effect, depending on the assay).

    • Plot the response versus the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism to calculate the IC50/EC50 value.[19]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for performing a CETSA experiment followed by Western blot analysis.

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol (e.g., 10-20x the functional IC50) for 1-2 hours.

  • Cell Harvest: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Lyse the cells (e.g., by freeze-thaw cycles or sonication) and clarify the lysate by centrifugation to remove cell debris.

  • Heating Gradient: Aliquot the clarified lysate from both vehicle and compound-treated groups into separate PCR tubes for each temperature point. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) from each tube. Measure the protein concentration and normalize all samples to the same concentration. Prepare samples for SDS-PAGE.

  • Western Blot Analysis: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific antibody against your target protein.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining versus temperature for both the vehicle and compound-treated groups. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.[10]

References

  • He, Y., et al. (2012). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ding, W. Q., et al. (2009). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Molecules. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Semantic Scholar. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • García-Carrasco, M., et al. (2018). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Cancers. Available at: [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Available at: [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • Collaborative Drug Discovery. (2025). Understanding the Importance of The Dose-Response Curve. Available at: [Link]

  • Scientific Reports. (2021). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Nature. Available at: [Link]

  • Gao, Y., et al. (2020). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Journal of Visualized Experiments. (2018). Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. JoVE. Available at: [Link]

  • ACS Chemical Biology. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available at: [Link]

  • ResearchGate. (2019). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate. Available at: [Link]

  • British Journal of Clinical Pharmacology. (2007). Concentration-effect and dose-response relations in clinical pharmacology. Wiley Online Library. Available at: [Link]

  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Available at: [Link]

  • Arkivoc. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. ARKAT USA, Inc. Available at: [Link]

  • SLAS. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. SLAS. Available at: [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Available at: [Link]

  • bioRxiv. (2024). Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. bioRxiv. Available at: [Link]

  • Journal of Cardiovascular Pharmacology. (2012). The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research. Lippincott Williams & Wilkins. Available at: [Link]

  • bioRxiv. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • News-Medical.Net. (2023). What is a Dose-Response Curve? AZoNetwork. Available at: [Link]

  • MDPI. (2023). Use of Small-Molecule Inhibitors of CILK1 and AURKA as Cilia-Promoting Drugs to Decelerate Medulloblastoma Cell Replication. MDPI. Available at: [Link]

  • MDPI. (2022). Reversible Effects of Integrase Inhibitors on Newly Differentiated Adipocytes. MDPI. Available at: [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Available at: [Link]

  • CETSA. (n.d.). Publications. Available at: [Link]

  • NIH. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. Available at: [Link]

  • Molecules. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of Cloxyquin and 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

An Exploration of Aromaticity and Saturation in the 8-Hydroxyquinoline Scaffold In the landscape of medicinal chemistry, the 8-hydroxyquinoline scaffold is a well-established pharmacophore, recognized for its diverse bio...

Author: BenchChem Technical Support Team. Date: February 2026

An Exploration of Aromaticity and Saturation in the 8-Hydroxyquinoline Scaffold

In the landscape of medicinal chemistry, the 8-hydroxyquinoline scaffold is a well-established pharmacophore, recognized for its diverse biological activities. This guide delves into a comparative analysis of two closely related analogues: the fully aromatic cloxyquin (5-chloro-8-hydroxyquinoline) and its partially saturated counterpart, 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol. While cloxyquin is a well-documented antimicrobial and anticancer agent, a significant knowledge gap exists regarding the biological profile of its tetrahydro-derivative.

This guide will first summarize the known biological activities of cloxyquin, supported by experimental data from the literature. Subsequently, based on structure-activity relationship (SAR) principles and the known bioactivities of other tetrahydroquinoline derivatives, we will postulate the potential biological activities of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol. Finally, we will present a comprehensive experimental framework, complete with detailed protocols, to enable a thorough, head-to-head comparison of these two compounds, thereby providing a roadmap for researchers to elucidate the impact of pyridine ring saturation on the therapeutic potential of this important molecular scaffold.

The Known Biological Profile of Cloxyquin (5-Chloro-8-hydroxyquinoline)

Cloxyquin is a versatile compound with a broad spectrum of demonstrated biological activities, primarily attributed to its ability to chelate metal ions, which is crucial for the function of various microbial and mammalian enzymes.

Antimicrobial and Antifungal Activity

Cloxyquin has been reported to possess potent activity against a range of bacteria, fungi, and protozoa.[1] Its efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains, is particularly noteworthy.[1] The minimum inhibitory concentrations (MICs) for cloxyquin against M. tuberculosis have been reported to range from 0.062 to 0.25 µg/mL.[1] The antimicrobial action of 8-hydroxyquinolines like cloxyquin is thought to involve the chelation of essential metal ions, such as iron, thereby depriving the microbes of vital nutrients.[1]

Anticancer Activity

The anticancer properties of cloxyquin and its analogues have also been a subject of investigation.[2] Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a closely related compound, has demonstrated anticancer activity both in vitro and in vivo.[3] The proposed mechanisms of action for the anticancer effects of these compounds are multifaceted and include the inhibition of the proteasome, induction of apoptosis, and targeting of zinc to lysosomes.[3]

Postulated Biological Profile of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

Due to a lack of specific studies on 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, its biological activity remains uncharacterized. However, based on the known activities of other tetrahydroquinoline derivatives, we can hypothesize its potential therapeutic applications. The saturation of the pyridine ring in the quinoline scaffold is expected to significantly alter its electronic and conformational properties, which in turn will influence its biological activity.

Derivatives of 1,2,3,4-tetrahydroquinoline have been shown to possess a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[4] The introduction of a saturated ring system may enhance lipophilicity, potentially improving cell membrane permeability. Furthermore, the three-dimensional structure of the tetrahydroquinoline ring could allow for different interactions with biological targets compared to the planar aromatic system of cloxyquin. It is plausible that 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol may retain some of the antimicrobial and anticancer properties of cloxyquin, but with altered potency and selectivity.

Proposed Experimental Framework for a Head-to-Head Comparison

To empirically determine and compare the biological activities of cloxyquin and 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, a systematic series of in vitro assays is proposed.

Evaluation of Antimicrobial Activity

A broth microdilution assay will be employed to determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of clinically relevant bacterial and fungal strains.

Table 1: Proposed Panel of Microbial Strains for Susceptibility Testing

Gram-Positive Bacteria Gram-Negative Bacteria Fungi
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
Enterococcus faecalis (ATCC 29212)Pseudomonas aeruginosa (ATCC 27853)Aspergillus fumigatus (ATCC 204305)

The results will allow for a direct comparison of the antimicrobial potency and spectrum of the two compounds.

Assessment of Anticancer Activity

The in vitro anticancer activity will be evaluated using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of each compound against a panel of human cancer cell lines.

Table 2: Proposed Panel of Human Cancer Cell Lines for Cytotoxicity Testing

Cancer Type Cell Line
Breast CancerMCF-7
Colon CancerHCT-116
Lung CancerA549

This assay will provide a quantitative measure of the cytotoxic potential of each compound against different cancer types.

Detailed Experimental Protocols

Protocol for Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution MIC Assay

G prep_compounds Prepare stock solutions of compounds in DMSO serial_dil Perform 2-fold serial dilutions in a 96-well plate prep_compounds->serial_dil inoculate Inoculate wells with microbial suspension serial_dil->inoculate prep_inoculum Prepare standardized bacterial/fungal inoculum prep_inoculum->inoculate incubate Incubate plates at appropriate temperature and time inoculate->incubate read_mic Determine MIC as the lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compounds: Dissolve 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol and cloxyquin in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[5]

Workflow for MTT Cytotoxicity Assay

G seed_cells Seed cells in a 96-well plate and allow to attach overnight treat_cells Treat cells with serial dilutions of the compounds seed_cells->treat_cells incubate_treat Incubate for 48-72 hours treat_cells->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_abs Measure absorbance at 570 nm solubilize->read_abs calc_ic50 Calculate IC50 values read_abs->calc_ic50

Caption: Workflow for determining the IC50 value using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol and cloxyquin (prepared by serial dilution from a DMSO stock) and incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a acidified isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Conclusion and Future Directions

This guide provides a comprehensive overview of the known biological activities of cloxyquin and a scientifically grounded hypothesis for the potential activities of the uncharacterized 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol. The provided experimental framework offers a clear path for researchers to directly compare these two compounds and to elucidate the structure-activity relationships that govern the biological effects of the 8-hydroxyquinoline scaffold. The saturation of the pyridine ring represents a key structural modification, and understanding its impact on antimicrobial and anticancer activities could pave the way for the development of novel therapeutic agents with improved efficacy and pharmacological profiles. The proposed research will not only fill a critical knowledge gap but also contribute to the broader understanding of how subtle changes in molecular architecture can profoundly influence biological function.

References

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol Derivatives in Anticancer Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the 1,2,3,4-tetrahydroquinoline scaffold represents a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,2,3,4-tetrahydroquinoline scaffold represents a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This guide focuses on a specific, promising subclass: 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol derivatives. The introduction of a chloro group at the 5-position and a hydroxyl group at the 8-position creates a unique electronic and steric profile, offering a fertile ground for structure-activity relationship (SAR) studies aimed at developing potent and selective therapeutic agents.

This guide provides an in-depth analysis of the SAR of these derivatives, with a particular focus on their potential as anticancer agents. We will explore the influence of various substituents on their biological activity, propose a likely mechanism of action based on related compounds, and provide detailed experimental protocols for their synthesis and evaluation.

The Core Scaffold: Understanding the Roles of the Chloro and Hydroxyl Groups

The 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol core is a fascinating starting point for drug design. The 8-hydroxyquinoline moiety is a well-known chelating agent, capable of binding to metal ions that are crucial for the function of various enzymes, including matrix metalloproteinases (MMPs), which are often overexpressed in tumors and play a key role in cancer invasion and metastasis.[3][4] The chlorine atom at the 5-position significantly influences the molecule's lipophilicity and electronic properties, which can impact its membrane permeability, target binding, and metabolic stability.

Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Substituent Effects

While a comprehensive SAR study on a complete series of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol derivatives is not yet available in the public domain, we can infer key trends by analyzing data from closely related 1,2,3,4-tetrahydroquinoline and 8-hydroxyquinoline analogs. The following sections break down the likely impact of substitutions at various positions on the core scaffold.

Substitutions on the Tetrahydro-aromatic Ring (Positions 6 and 7)

Modifications on the benzene ring portion of the tetrahydroquinoline nucleus are critical for tuning the electronic properties and steric bulk of the molecule.

  • Electron-Donating Groups (EDGs) vs. Electron-Withdrawing Groups (EWGs): The placement of EDGs (e.g., -OCH3, -CH3) or EWGs (e.g., -NO2, -CF3) at positions 6 and 7 can significantly alter the pKa of the 8-hydroxyl group and the nitrogen atom in the heterocyclic ring. This, in turn, affects the compound's chelating ability and its interaction with biological targets. For related quinoline derivatives, the presence of a methoxy group at the 5-position was found to be important for potency in certain anticancer assays.

  • Steric Hindrance: Bulky substituents at these positions can influence the orientation of the molecule within a target's binding pocket, potentially enhancing or diminishing its activity.

Substitutions on the Saturated Heterocyclic Ring (Positions 1, 2, 3, and 4)

The saturated portion of the tetrahydroquinoline ring offers multiple sites for modification to modulate the compound's three-dimensional shape and physicochemical properties.

  • N-Substitution (Position 1): The nitrogen atom is a key site for introducing diversity.

    • Alkyl and Aryl Groups: Small alkyl groups or aryl moieties can impact lipophilicity and introduce additional binding interactions.

    • Groups with Hydrogen Bonding Potential: Introducing groups capable of hydrogen bonding, such as amides or sulfonamides, can lead to stronger interactions with the target protein.

  • Substitutions at Positions 2, 3, and 4:

    • Aryl Groups: The introduction of aryl groups, particularly at the 4-position, has been shown to dramatically increase the antiproliferative effect in some 1,2,3,4-tetrahydroquinoline series.[5] However, further substitution on this aryl ring can sometimes lead to a loss of activity.[5]

    • Lipophilicity and Activity: Studies on other quinoline derivatives have shown a correlation between increased lipophilicity and better cytotoxic effects against certain cancer cell lines.[6]

The following diagram illustrates the key positions for substitution on the 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol scaffold and their potential impact on biological activity.

Caption: Key substitution points on the 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol scaffold and their inferred structure-activity relationships.

Proposed Mechanism of Action: Matrix Metalloproteinase (MMP) Inhibition

Given that 8-hydroxyquinoline derivatives are known MMP inhibitors, it is plausible that 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol derivatives exert their anticancer effects through a similar mechanism.[3] MMPs are zinc-dependent endopeptidases that degrade the extracellular matrix, a process essential for tumor growth, invasion, and metastasis.[4] The 8-hydroxyquinoline moiety can chelate the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.

The following workflow illustrates the proposed mechanism of action:

MMP_Inhibition_Workflow Derivative 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol Derivative Binding Chelation of Zn2+ in MMP Active Site Derivative->Binding MMP Matrix Metalloproteinase (MMP) (Overexpressed in Tumors) MMP->Binding Inhibition Inhibition of MMP Activity Binding->Inhibition Outcome Reduced Tumor Invasion & Metastasis Inhibition->Outcome

Caption: Proposed mechanism of action for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol derivatives as MMP inhibitors.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of a representative 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol derivative and a standard protocol for evaluating its anticancer activity.

Synthesis of a Representative Derivative

The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol derivatives can be achieved through a multi-step process, often involving a cyclocondensation reaction.[7] The following is a general, adaptable protocol:

Step 1: Synthesis of the Precursor

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate aniline derivative in a suitable solvent (e.g., ethanol).

  • Addition of Reagents: Add a cyclic enol ether, such as 3,4-dihydro-2H-pyran, and a Lewis acid catalyst (e.g., InCl3).[7]

  • Reaction: Reflux the mixture for the required time (monitored by TLC).

  • Work-up: After completion, cool the reaction mixture, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

Step 2: Characterization

  • Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well plates.

  • Test compounds (dissolved in DMSO).

  • MTT solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be kept below 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[8]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram outlines the workflow for the MTT assay:

MTT_Assay_Workflow Start Start Seed Seed cancer cells in 96-well plates Start->Seed Incubate1 Incubate for 24h (Cell Attachment) Seed->Incubate1 Treat Treat with serial dilutions of test compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol scaffold holds significant promise for the development of novel anticancer agents. Based on the analysis of related compounds, substitutions at various positions on the tetrahydroquinoline ring can be strategically employed to optimize the potency, selectivity, and pharmacokinetic properties of these derivatives. The proposed mechanism of action through MMP inhibition provides a solid rationale for their anticancer activity.

Future research should focus on the systematic synthesis and biological evaluation of a library of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol derivatives to establish a definitive and quantitative SAR. This should include a diverse range of substituents at all key positions. Furthermore, detailed mechanistic studies are required to confirm their mode of action and to identify their specific molecular targets. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for the discovery of new and effective anticancer therapies.

References

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). Molecules. Retrieved January 27, 2026, from [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry. Retrieved January 27, 2026, from [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 27, 2026, from [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis of 1,2,3,4-Tetrahydroquinolines Using AlCl3 in Aqua Mediated. (2014). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules. Retrieved January 27, 2026, from [Link]

  • Design, synthesis and preliminary bioactivity evaluations of 8-hydroxyquinoline derivatives as matrix metalloproteinase (MMP) inhibitors. (2019). European Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor. Retrieved January 27, 2026, from [Link]

  • Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). Molecules. Retrieved January 27, 2026, from [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2020). Molecules. Retrieved January 27, 2026, from [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). ACS Medicinal Chemistry Letters. Retrieved January 27, 2026, from [Link]

  • A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives. (2014). International Journal of Molecular Sciences. Retrieved January 27, 2026, from [Link]

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Validation

Comparative Analysis of the Antimicrobial Spectrum of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol: A Guide for Researchers

Introduction The relentless rise of antimicrobial resistance necessitates the urgent exploration and characterization of novel chemical entities with potential therapeutic value. Among these, quinoline and its derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent exploration and characterization of novel chemical entities with potential therapeutic value. Among these, quinoline and its derivatives have historically proven to be a rich source of antimicrobial agents[1]. This guide provides a comparative analysis of the anticipated antimicrobial spectrum of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol , a halogenated tetrahydroquinoline derivative.

The primary objective of this document is to furnish researchers, scientists, and drug development professionals with a foundational understanding of the likely antimicrobial characteristics of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, alongside robust, detailed protocols for its empirical evaluation.

The Chemical Landscape: Understanding the Quinoline Core and its Derivatives

The quinoline scaffold is a recurring motif in a multitude of compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antifungal properties[2]. The antimicrobial efficacy of quinoline derivatives is often influenced by the nature and position of substituents on the bicyclic ring system[1]. Halogenation, in particular, has been shown to enhance the antimicrobial potency of various heterocyclic compounds[3][4][5].

Our target molecule, 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, possesses two key structural features that are likely to influence its antimicrobial profile:

  • The 8-hydroxyquinoline moiety: This functional group is a known metal chelator. The antimicrobial action of many 8-hydroxyquinoline derivatives is attributed to their ability to chelate essential metal ions, thereby disrupting microbial enzymatic processes.

  • The Tetrahydroquinoline Core: The saturation of one of the rings to form a tetrahydroquinoline can impact the molecule's three-dimensional structure, lipophilicity, and interaction with biological targets compared to its aromatic quinoline counterpart.

Comparative Antimicrobial Spectrum: A Data-Driven Extrapolation

To construct a probable antimicrobial spectrum for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, we will examine the experimentally determined activities of two key comparator groups.

Comparator 1: 5-Chloro-8-hydroxyquinoline (Cloxyquin)

Cloxyquin is the aromatic analog of our target compound and has documented antimicrobial properties. Its activity provides a crucial baseline for understanding the potential of the chlorinated 8-hydroxyquinoline scaffold.

Microorganism Strain MIC (µg/mL) Reference
Mycobacterium tuberculosis Standard & Clinical Isolates 0.062 - 0.25 [6]
Table 1: Known Antimicrobial Activity of 5-Chloro-8-hydroxyquinoline (Cloxyquin)

The potent anti-mycobacterial activity of Cloxyquin suggests that 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol may also warrant investigation against Mycobacterium species. The general antibacterial and antifungal activities of 8-hydroxyquinolines further support this hypothesis[6].

Comparator 2: N-Substituted Tetrahydroquinoline Derivatives

A study on N-substituted tetrahydroquinoline derivatives provides valuable insights into the antimicrobial potential of the tetrahydroquinoline core. While our target compound is not N-substituted, the data against a panel of clinically relevant pathogens offer a glimpse into the spectrum of activity that this scaffold can exhibit.

Microorganism Strain MIC of N-(6-Chloro-2-ethyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide (µg/mL)
Pseudomonas aeruginosa PA2 (Clinical Isolate) 0.025
Escherichia coli Clinical Isolate >100
Staphylococcus aureus Clinical Isolate >100
Klebsiella pneumoniae Clinical Isolate >100
Candida albicans Clinical Isolate >100
Table 2: Antimicrobial Activity of a Representative N-Substituted Tetrahydroquinoline Derivative.

This data is particularly intriguing as it demonstrates potent activity against a clinical isolate of Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative pathogen. However, the lack of broad-spectrum activity for this specific derivative against other tested organisms highlights the significant impact of substitution patterns on the antimicrobial profile.

Postulated Antimicrobial Spectrum of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

Based on the comparative analysis, we can postulate the following potential antimicrobial spectrum for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, which requires experimental validation:

  • Gram-Positive Bacteria: Potential for activity, drawing from the general antibacterial properties of quinoline derivatives.

  • Gram-Negative Bacteria: Possible activity, particularly against organisms like P. aeruginosa, as suggested by data from related tetrahydroquinolines. This is a key area for experimental investigation.

  • Mycobacteria: A strong candidate for anti-mycobacterial activity, given the potent efficacy of its aromatic analog, Cloxyquin.

  • Fungi: Potential for antifungal activity, a known characteristic of the 8-hydroxyquinoline class of compounds.

Experimental Protocols for Determining the Antimicrobial Spectrum

To empirically validate the antimicrobial spectrum of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, standardized methodologies must be employed. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Workflow for Antimicrobial Susceptibility Testing
A flowchart outlining the key stages of antimicrobial susceptibility testing.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol in a suitable solvent (e.g., DMSO).
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria. RPMI-1640 medium for fungi.
  • Microbial Strains: Obtain pure, overnight cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).
  • 96-Well Microtiter Plates: Sterile, U-bottom plates.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test microorganism from an agar plate.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.
  • Add 200 µL of the test compound stock solution (at 2x the highest desired test concentration) to well 1.
  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
  • Well 11 will serve as a positive control (inoculum, no compound).
  • Well 12 will serve as a negative control (medium only).
  • Add 100 µL of the standardized inoculum to wells 1 through 11.
  • Incubate the plate at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Detailed Protocol: Minimum Bactericidal Concentration (MBC) Assay

1. Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.
  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
  • Incubate the agar plates at 37°C for 18-24 hours.

2. Interpretation of Results:

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Proposed Mechanism of Action: A Causal Framework

The antimicrobial mechanism of 8-hydroxyquinoline derivatives is often linked to their ability to chelate metal ions, which are essential cofactors for many microbial enzymes. The proposed mechanism for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol would likely follow a similar pathway.

Mechanism_of_Action A 5-Chloro-1,2,3,4- tetrahydroquinolin-8-ol B Chelation of essential metal ions (e.g., Fe²⁺, Zn²⁺) A->B C Inhibition of Metalloenzymes B->C D Disruption of DNA replication and repair C->D E Impairment of cellular respiration C->E F Inhibition of microbial growth (Bacteriostatic/Fungistatic effect) D->F E->F G Cell Death (Bactericidal/Fungicidal effect) F->G

A proposed mechanism of action for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol.

This chelation activity can lead to the inhibition of critical metalloenzymes involved in DNA replication, cellular respiration, and other vital metabolic pathways, ultimately resulting in a bacteriostatic or bactericidal effect. The saturation of the quinoline ring in the tetrahydro- form may influence the compound's ability to penetrate the microbial cell wall and membrane, potentially altering its efficacy and spectrum compared to its aromatic counterpart.

Conclusion and Future Directions

While direct experimental evidence for the antimicrobial spectrum of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is currently lacking in the published literature, a comparative analysis of structurally related compounds provides a strong foundation for predicting its potential activity. The available data on 5-chloro-8-hydroxyquinoline and other tetrahydroquinoline derivatives suggest that this compound is a promising candidate for further investigation, particularly against mycobacteria and potentially Gram-negative pathogens like P. aeruginosa.

The protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of its antimicrobial properties. Future research should focus on:

  • Comprehensive MIC and MBC testing against a broad panel of clinically relevant bacteria and fungi.

  • Time-kill kinetic studies to understand the dynamics of its antimicrobial action.

  • Mechanism of action studies to confirm the role of metal chelation and investigate other potential targets.

  • In vivo efficacy studies in appropriate animal models of infection.

The exploration of novel antimicrobial agents is a cornerstone of the global effort to combat antimicrobial resistance. 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol represents a promising, yet underexplored, chemical entity that warrants dedicated scientific inquiry.

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Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol
Reactant of Route 2
Reactant of Route 2
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol
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